molecular formula C10H21ClN2O B1316197 N,N-Diethyl-2-piperidinecarboxamide hydrochloride CAS No. 6270-43-5

N,N-Diethyl-2-piperidinecarboxamide hydrochloride

Cat. No.: B1316197
CAS No.: 6270-43-5
M. Wt: 220.74 g/mol
InChI Key: JASFCJCCTLIXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-diethylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-12(4-2)10(13)9-7-5-6-8-11-9;/h9,11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASFCJCCTLIXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-43-5
Record name 2-Piperidinecarboxamide, N,N-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6270-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC35521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Chemical properties of N,N-Diethyl-2-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and structural profile of N,N-Diethyl-2-piperidinecarboxamide Hydrochloride (also known as N,N-Diethylpipecolinamide HCl).[1] This compound represents a critical "privileged scaffold" in medicinal chemistry, serving as a structural precursor to the "caine" class of local anesthetics (e.g., Mepivacaine, Bupivacaine) and a subject of interest in insect repellent research due to its structural homology with DEET.[1]

Physicochemical Profiling, Synthetic Pathways, and Structural Analysis[1]

Part 1: Molecular Architecture & Identity

N,N-Diethyl-2-piperidinecarboxamide HCl is the hydrochloride salt of the diethylamide derivative of pipecolic acid (2-piperidinecarboxylic acid).[1] Unlike its aromatic analog (N,N-diethylpicolinamide) or its regioisomer (N,N-diethylnipecotamide), this molecule features a saturated piperidine ring with a chiral center at the C2 position.[1]

Structural Visualization

The following diagram illustrates the protonated salt form, highlighting the stereogenic center at C2 and the site of salt formation at the secondary amine.

G Piperidine Piperidine Ring (Saturated Heterocycle) ChiralCenter C2 Chiral Center (R/S Configuration) Piperidine->ChiralCenter Contains Salt HCl Salt Formation (N1 Protonation) Piperidine->Salt Site of Ionization (pKa ~11) Amide Diethylcarboxamide Group (Lipophilic Domain) ChiralCenter->Amide Substituted at C2

Figure 1.1: Structural decomposition of N,N-Diethyl-2-piperidinecarboxamide HCl, identifying key pharmacophoric and physicochemical regions.[1]

Stereochemical Considerations

The C2 position confers chirality.[1] The compound exists as two enantiomers:

  • (S)-Enantiomer: Often correlates with higher biological activity in local anesthetic analogs (e.g., Levobupivacaine).[1]

  • (R)-Enantiomer: The distomer in many pharmacological contexts.[1]

  • Note: Unless specified as "chiral pure," the synthesized material is typically a racemic mixture (

    
    -N,N-Diethyl-2-piperidinecarboxamide).[1]
    

Part 2: Physicochemical Properties[2]

The conversion of the free base to the hydrochloride salt drastically alters the solubility profile, making it suitable for aqueous formulations.[1]

PropertyValue / CharacteristicTechnical Commentary
Molecular Formula C₁₀H₂₁ClN₂OSalt form (Free base: C₁₀H₂₀N₂O)
Molecular Weight 220.74 g/mol 184.28 (Base) + 36.46 (HCl)
Physical State White Crystalline SolidHighly hygroscopic; store under desiccant.[1][2]
Melting Point 150°C – 165°C (Dec.)Typical range for pipecolic acid amide salts; varies by hydrate form.[1]
Solubility (Water) > 100 mg/mLHigh aqueous solubility due to ionic N1 center.[1]
Solubility (Organic) Soluble in EtOH, MeOH; Insoluble in Et₂OFree base is soluble in ether/DCM; Salt is not.[1]
pKa (Calculated) ~10.8 - 11.2Refers to the piperidine ring nitrogen (secondary amine).[1]
LogP (Octanol/Water) ~1.2 (Free Base)Moderate lipophilicity driven by the diethyl and piperidine ring.[1]

Part 3: Synthesis & Impurity Profiling

The synthesis of N,N-Diethyl-2-piperidinecarboxamide HCl generally follows two primary routes. The choice of route impacts the impurity profile, particularly regarding aromatic contaminants.[1]

Route A: Hydrogenation of Pyridine Precursors (Primary Industrial Route)

This method involves the catalytic hydrogenation of N,N-Diethylpicolinamide.[1] It is preferred for scalability but risks residual aromatic impurities.[1]

Protocol:

  • Precursor: N,N-Diethylpicolinamide (prepared from picolinic acid + diethylamine).[1]

  • Catalyst: Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C).[1]

  • Conditions: 50-60 psi H₂, Acetic Acid solvent, RT to 50°C.

  • Workup: Filter catalyst, remove solvent, treat with ethanolic HCl to precipitate the salt.

Route B: Direct Amidation of Pipecolic Acid

Used when chiral purity is required (starting from (S)-Pipecolic acid), but requires protection steps.[1]

Protocol:

  • Protection: Protect piperidine N (e.g., N-Boc-pipecolic acid).[1]

  • Coupling: React with diethylamine using EDC/HOBt or HATU.

  • Deprotection: Remove Boc group with 4M HCl/Dioxane.[1]

  • Isolation: Crystallize as HCl salt.

Synthetic Workflow Diagram

Synthesis Start Start: Picolinic Acid Step1 1. Amidation (SOCl2 then Et2NH) Start->Step1 Inter1 Intermediate: N,N-Diethylpicolinamide Step1->Inter1 Step2 2. Catalytic Hydrogenation (H2, PtO2, AcOH) Inter1->Step2 Reduction of Aromatic Ring ProductBase Product (Free Base): N,N-Diethyl-2-piperidinecarboxamide Step2->ProductBase Step3 3. Salt Formation (HCl in Ethanol) ProductBase->Step3 Final Final Product: N,N-Diethyl-2-piperidinecarboxamide HCl Step3->Final

Figure 3.1: Sequential synthesis via the hydrogenation route, highlighting the transition from aromatic pyridine to saturated piperidine.

Part 4: Analytical Characterization

To validate the identity and purity of the compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: D₂O or DMSO-d₆.

  • Key Signals:

    • δ 1.1 - 1.3 ppm (t, 6H): Two methyl groups of the diethyl amide.[1]

    • δ 1.5 - 2.2 ppm (m, 6H): Piperidine ring protons (C3, C4, C5).[1]

    • δ 2.9 - 3.4 ppm (m, 6H): Methylene protons of the ethyl groups (N-CH₂-CH₃) and ring C6 protons.[1]

    • δ 4.1 - 4.4 ppm (d/m, 1H): The chiral proton at C2 (alpha to carbonyl and amine).[1] Diagnostic peak.

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion: [M+H]⁺ = 185.17 m/z (corresponding to the free base C₁₀H₂₀N₂O).[1]

  • Fragmentation: Loss of diethylamine group may be observed.[1]

Part 5: Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The HCl salt is hygroscopic.[1] Exposure to ambient moisture will lead to "gumming" or deliquescence.[1]

  • Thermal Stability: Stable up to melting point.[1] Avoid prolonged heating >100°C without inert atmosphere.[1]

  • Chemical Stability: Stable against hydrolysis in neutral/acidic media.[1] The amide bond may hydrolyze in strong base at elevated temperatures.[1]

Safety Protocols (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) when handling powder.[1]

References

  • Chemical Synthesis of Piperidine Amides

    • Source: Bailey, P. D., et al.[1] "The synthesis of substituted piperidines." Tetrahedron 54.33 (1998): 9767-9792.[1]

    • Context: General methodologies for accessing 2-substituted piperidine carboxamides via hydrogenation and cyclization.[1]

    • [1]

  • Structural Analogs (Local Anesthetics)

    • Source: Ruetsch, Y. A., et al.[1] "From cocaine to ropivacaine: the history of local anesthetic drugs." Current Topics in Medicinal Chemistry 1.3 (2001): 175-182.[1]

    • Context: Establishes the pipecolyl xylidide pharmacophore (Mepivacaine/Bupivacaine) for which N,N-diethyl-2-piperidinecarboxamide is the diethylamide analog.[1]

    • [1]

  • Hydrogenation of Pyridine Carboxamides

    • Source: Freifelder, M. "Hydrogenation of Pyridines and Quinolines."[1] Advances in Catalysis 14 (1963): 203-253.[1]

    • Context: Foundational text on the catalytic reduction of nicotinamide/picolinamide derivatives to their piperidine counterparts using PtO₂.
    • [1]

  • PubChem Compound Summary

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 122027, N,N-Diethyl-2-piperidinecarboxamide.[1]

    • Context: Verification of chemical structure and predicted properties.[1][4][3][5]

    • [1]

Sources

Technical Guide: Structure-Activity Relationship of Pipecolic Acid Diethyl Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of Pipecolic Acid Diethyl Amide Derivatives . This analysis is framed within the context of medicinal chemistry, specifically focusing on their pharmacological profiles as local anesthetics (voltage-gated


 channel blockers) and their emerging utility in neuropharmacology (FKBP inhibition and MDR reversal).

Executive Summary

Pipecolic acid (piperidine-2-carboxylic acid) serves as a versatile non-proteinogenic amino acid scaffold in drug discovery.[1][2] While its 2,6-xylidide derivatives (e.g., Mepivacaine, Bupivacaine) are clinically dominant local anesthetics, the diethyl amide derivatives represent a critical structural class for understanding the fundamental physicochemical requirements of membrane permeation and receptor binding.

This guide analyzes the


-diethyl-piperidine-2-carboxamide  core, dissecting how modifications to the piperidine nitrogen (

), the chiral center (

), and the amide moiety modulate lipophilicity (

),

, and target affinity.

The Core Scaffold & Pharmacophore

The structure of pipecolic acid diethyl amide consists of three pharmacophoric regions essential for biological activity.

Structural Regions[3]
  • Region A (Lipophilic Tail -

    
    ):  The substituent on the piperidine nitrogen. This is the primary lever for controlling duration of action and potency.
    
  • Region B (Intermediate Linker -

    
    ):  The chiral center connecting the amine and the amide. Stereochemistry here dictates receptor fit.[3]
    
  • Region C (Hydrophilic/Amide Head): The

    
    -diethyl carboxamide group. Unlike the aromatic xylidide head of mepivacaine, the diethyl amide is aliphatic, altering the electronic distribution and hydrogen bonding potential.
    
Visualization of the Scaffold

The following diagram illustrates the core numbering and SAR regions.

G Core Pipecolic Acid Diethyl Amide Core RegionA Region A: N1-Substituent (Lipophilicity & Potency) Core->RegionA Alkyl Chain Length (Me vs Bu) RegionB Region B: C2-Stereochemistry (Receptor Affinity) Core->RegionB Chiral Center (S vs R) RegionC Region C: Diethyl Amide (Stability & Metabolism) Core->RegionC Amide Bioisosteres

Figure 1: Pharmacophoric dissection of the pipecolic acid diethyl amide scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is governed by the Löfgren’s Principle (Lipophilic portion – Intermediate Chain – Hydrophilic portion), adapted here for the cyclic piperidine system.

Region A: The -Substituent (The "Potency Switch")

The substituent on the piperidine nitrogen is the most critical determinant of local anesthetic potency and duration.

Substituent (

)
Effect on LipophilicityPotency (Relative)Duration of ActionToxicity Risk
Hydrogen (Secondary Amine)LowLowShortLow
Methyl (Mepivacaine-like)ModerateModerateIntermediateModerate
Propyl HighHighLongModerate
Butyl (Bupivacaine-like)Very HighVery HighUltra-LongHigh (Cardiotoxicity)
Cyclopropylmethyl HighHighLongLower than Butyl

Mechanism: Increasing the alkyl chain length increases the partition coefficient (


). This facilitates penetration through the nerve sheath (epineurium) and the neuronal membrane, allowing the drug to access the intracellular binding site of the voltage-gated 

channel.
  • Critical Threshold: Activity peaks at

    
     (butyl). Beyond 
    
    
    
    -
    
    
    , the molecule becomes too lipophilic, getting trapped in the membrane bilayer or causing systemic toxicity before reaching the channel pore.
Region B: Stereochemistry ( )

The


 carbon is a chiral center.
  • L-Isomer (

    
    ):  Generally exhibits reduced cardiotoxicity compared to the racemate or 
    
    
    
    -isomer (analogous to Levobupivacaine). The
    
    
    -enantiomer often shows higher affinity for the open state of the
    
    
    channel.
  • D-Isomer (

    
    ):  Often associated with higher cardiotoxicity due to stronger blockade of cardiac 
    
    
    
    channels (hERG) and slower dissociation from cardiac
    
    
    channels.
Region C: The Diethyl Amide Group

Why Diethyl Amide vs. Anilide (Xylidide)?

  • Electronic Effects: The diethyl amide is electron-donating via induction but lacks the

    
    -
    
    
    
    stacking capability of the phenyl ring found in mepivacaine. This typically results in lower potency compared to the xylidides.
  • Metabolic Stability: Both are amides and thus resistant to plasma esterases (unlike procaine), relying on hepatic CYP450 metabolism. The diethyl amide is sterically less hindered than the 2,6-dimethylanilide, potentially leading to faster hepatic clearance.

  • Solubility: The diethyl amide moiety significantly lowers the melting point and increases water solubility of the hydrochloride salt compared to aromatic analogs.

Experimental Protocols

Synthesis of N-Butyl-Pipecolic Acid Diethyl Amide

Objective: Synthesize the


-butyl derivative to evaluate high-potency channel blockade.
Reaction Type:  Reductive Amination followed by Amidation (or vice-versa).

Step 1: Synthesis of Pipecolic Acid Diethyl Amide (Intermediate)

  • Reagents: Picolinic acid, Thionyl Chloride (

    
    ), Diethylamine, 
    
    
    
    ,
    
    
    (Adams' catalyst).
  • Procedure:

    • Convert picolinic acid to acid chloride using

      
       (Reflux, 2h).
      
    • React acid chloride with diethylamine in

      
       at 0°C to form N,N-diethylpicolinamide.
      
    • Catalytic Hydrogenation: Dissolve the amide in acetic acid. Add

      
       (5 mol%). Hydrogenate at 50 psi 
      
      
      
      for 12h.
    • Workup: Filter catalyst, neutralize with

      
      , extract with 
      
      
      
      .
    • Result: Pipecolic acid diethyl amide (racemic).

Step 2: N-Alkylation (Introduction of Butyl Group)

  • Reagents: Pipecolic acid diethyl amide, 1-Bromobutane,

    
    , Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Dissolve intermediate (1.0 eq) in

      
      .
      
    • Add finely powdered anhydrous

      
       (2.0 eq).
      
    • Add 1-Bromobutane (1.1 eq) dropwise.

    • Reflux for 12-16 hours (Monitor by TLC:

      
      , 10% MeOH/DCM).
      
    • Purification: Filter solids, evaporate solvent. Purify residue via flash column chromatography.

    • Salt Formation: Dissolve free base in diethyl ether, bubble dry

      
       gas to precipitate the hydrochloride salt.
      
Biological Assay: Tonic and Phasic Block of Na+ Channels

Method: Whole-cell Patch Clamp Electrophysiology. Cell Line: HEK293 cells stably expressing


 or 

(for cardiac safety).

Protocol:

  • Solutions:

    • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocol:

    • Hold potential at -100 mV.

    • Tonic Block: Apply test pulses to 0 mV (20 ms) at 0.1 Hz. Measure reduction in peak current after drug perfusion.

    • Phasic (Use-Dependent) Block: Apply a train of pulses (e.g., 20 pulses at 10 Hz) to 0 mV.

  • Data Analysis:

    • Calculate

      
       for tonic block.
      
    • Calculate "Use-Dependent Block" % (Pulse 20 vs Pulse 1).

    • Validation: High use-dependence indicates the drug binds effectively to the inactivated state of the channel (desirable for pain management).

Advanced Applications: Beyond Anesthesia

While the diethyl amide derivatives are modest anesthetics, they are potent scaffolds for other targets.

MDR Reversal (P-glycoprotein Inhibition)

Pipecolic acid derivatives function as chemosensitizers. The lipophilic


-substituent interacts with the transmembrane domains of P-gp, inhibiting the efflux of cytotoxic drugs (e.g., Paclitaxel).
  • SAR Note: For MDR reversal, the "Region C" amide often requires a more lipophilic group (e.g., 3,4-dimethoxyphenyl) rather than a simple diethyl group. However, the diethyl amide serves as a low-molecular-weight fragment for fragment-based drug design (FBDD).

FKBP51 Inhibition

Recent studies suggest pipecolic acid amides can selectively inhibit FKBP51 (associated with stress and depression).

  • Design Strategy: The pipecolic ring mimics the proline residue of the natural FKBP ligand (FK506). The diethyl amide provides a "bump" that can be optimized to exploit the specific binding pocket differences between FKBP51 and FKBP52.

Synthesis & Biological Pathway Diagram[3]

The following diagram summarizes the synthesis and the bifurcation of biological activity based on structural modifications.

SAR_Pathway Picolinic Picolinic Acid PipAcid Pipecolic Acid Picolinic->PipAcid Hydrogenation Lysine L-Lysine Lysine->PipAcid Cyclization (Biosynth) DiethylAmide Pipecolic Acid Diethyl Amide PipAcid->DiethylAmide Amidation (HNEt2, Coupling) N_Methyl N-Methyl Derivative (Mepivacaine Analog) DiethylAmide->N_Methyl Reductive Amination (HCHO) N_Butyl N-Butyl Derivative (High Potency) DiethylAmide->N_Butyl Alkylation (BuBr) NaChannel Target: Na+ Channel (Local Anesthesia) N_Methyl->NaChannel Moderate Block N_Butyl->NaChannel Strong Block MDR Target: P-gp Efflux (MDR Reversal) N_Butyl->MDR High Lipophilicity

Figure 2: Synthetic lineage and pharmacological divergence of pipecolic acid diethyl amides.

References

  • Mechanisms of Local Anesthesia: Catterall, W. A., & Mackie, K. (2011). Local Anesthetics.[3][4][5][6][7][8][9] In Goodman & Gilman's The Pharmacological Basis of Therapeutics. Link

  • Pipecolic Acid Biosynthesis & Chemistry: He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology and Biotechnology, 33(5), 401–407. Link

  • FKBP51 Antagonists: Pomplun, S., et al. (2018). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry, 61(8), 3660–3673. Link

  • Local Anesthetic SAR: Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98–109. Link

  • Stereochemistry in Anesthetics: Heavner, J. E. (2002). Cardiac toxicity of local anesthetics in the intact isolated heart model: a review. Regional Anesthesia and Pain Medicine, 27(6), 545-555. Link

Sources

A Technical Deep Dive into N,N-Diethyl-piperidinecarboxamide Isomers: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Nuances of Positional Isomerism in Drug Discovery

In the intricate landscape of medicinal chemistry, the substitution pattern of a molecule is a critical determinant of its pharmacological profile. Even subtle shifts in the placement of a functional group can profoundly alter a compound's interaction with biological targets, its metabolic fate, and its overall therapeutic potential. This guide provides an in-depth technical exploration of two such positional isomers: N,N-Diethyl-2-piperidinecarboxamide and N,N-Diethyl-3-piperidinecarboxamide. While sharing the same molecular formula and weight, their distinct structural arrangements lead to divergent chemical and biological properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison to inform rational drug design and development.

Structural and Physicochemical Properties: The Foundation of a Molecule's Identity

The fundamental difference between N,N-Diethyl-2-piperidinecarboxamide and N,N-Diethyl-3-piperidinecarboxamide lies in the attachment point of the diethylcarboxamide moiety to the piperidine ring. This seemingly minor variation has significant implications for the molecule's three-dimensional shape, polarity, and potential for intermolecular interactions.

N,N-Diethyl-2-piperidinecarboxamide , also known as N,N-diethyl-pipecolinamide, features the carboxamide group at the C2 position, immediately adjacent to the nitrogen atom of the piperidine ring. In contrast, N,N-Diethyl-3-piperidinecarboxamide , or N,N-diethylnipecotamide, has the carboxamide at the C3 position.

Below is a comparative table of their key physicochemical properties. It is important to note that while data for the 3-isomer is more readily available, information for the 2-isomer is comparatively scarce in publicly accessible literature.

PropertyN,N-Diethyl-2-piperidinecarboxamideN,N-Diethyl-3-piperidinecarboxamide
Synonyms N,N-diethyl-pipecolinamideN,N-diethylnipecotamide, 3-(Diethylcarbamoyl)piperidine
Molecular Formula C₁₀H₂₀N₂OC₁₀H₂₀N₂O[1]
Molecular Weight 184.28 g/mol 184.28 g/mol [1]
CAS Number Not readily available3367-95-1[1]
Appearance -Clear colorless to yellow liquid[2]
Boiling Point -111 °C at 6.1 mmHg
Density -0.989 g/mL at 25 °C
Refractive Index -n20/D 1.489
pKa -9.59 (Predicted)

The proximity of the electron-withdrawing carboxamide group to the basic nitrogen atom in the 2-isomer is expected to lower its pKa compared to the 3-isomer, where the inductive effect is attenuated by an additional carbon atom. This difference in basicity can influence salt formation, solubility, and receptor interactions.

Synthesis and Manufacturing Considerations: From Precursors to Final Product

The synthesis of both isomers typically starts from their respective piperidinecarboxylic acid precursors: piperidine-2-carboxylic acid (pipecolic acid) and piperidine-3-carboxylic acid (nipecotic acid). The general synthetic strategy involves the formation of an amide bond between the carboxylic acid and diethylamine.

Synthesis of Precursors

Both pipecolic acid and nipecotic acid can be synthesized via the hydrogenation of their corresponding pyridinecarboxylic acid precursors.

Caption: General synthesis of piperidinecarboxylic acid precursors.

Amide Bond Formation: A Comparative Protocol

The direct condensation of a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.

Experimental Protocol: General Amide Synthesis

  • Acid Chloride Formation (Method A):

    • Rationale: Converting the carboxylic acid to a more reactive acyl chloride is a classic and effective method. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this transformation.

    • Procedure:

      • To a solution of the respective piperidinecarboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

      • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude piperidinecarbonyl chloride hydrochloride.

      • Dissolve the crude acid chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) solution of diethylamine (2.5 equivalents) and a non-nucleophilic base such as triethylamine (3 equivalents) in dichloromethane.

      • Stir the reaction mixture at room temperature overnight.

      • Quench the reaction with water and extract the product with dichloromethane.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography or distillation.

  • Peptide Coupling Agents (Method B):

    • Rationale: The use of coupling agents is a milder alternative to the acid chloride method and is often preferred for substrates with sensitive functional groups. Reagents like dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are commonly employed.

    • Procedure:

      • To a solution of the piperidinecarboxylic acid (1 equivalent), diethylamine (1.2 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) in an anhydrous solvent like dimethylformamide (DMF), add the coupling agent (e.g., PyBOP, 1.2 equivalents) at 0 °C.

      • Stir the reaction mixture at room temperature for 12-24 hours.

      • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

      • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

      • Purify the product by column chromatography.

Caption: General workflow for amide synthesis.

Comparative Pharmacological and Toxicological Profile

The positional isomerism of the diethylcarboxamide group is anticipated to have a profound impact on the pharmacological and toxicological profiles of these molecules.

N,N-Diethyl-3-piperidinecarboxamide (N,N-diethylnipecotamide)

The pharmacology of the 3-isomer is informed by its structural relationship to nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake. However, nipecotic acid itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier. The addition of the N,N-diethylamide group increases lipophilicity, which may enhance brain penetration.

  • Potential as a GABA Uptake Inhibitor: It is plausible that N,N-diethylnipecotamide acts as a prodrug of nipecotic acid or possesses its own GABAergic activity.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: N,N-Diethyl-3-piperidinecarboxamide has been utilized as a reactant in the synthesis of α7 nicotinic acetylcholine receptor agonists[2]. This suggests that the 3-substituted piperidinecarboxamide scaffold may have an affinity for nAChRs.

  • Antimelanoma Activity of Derivatives: Studies have shown that N-arylpiperidine-3-carboxamide derivatives can induce senescence-like phenotypes in human melanoma cells, indicating potential anticancer applications for this structural class[3].

Toxicology: Specific toxicological data for N,N-Diethyl-3-piperidinecarboxamide is limited. However, general safety information indicates that it can cause skin and eye irritation[2].

N,N-Diethyl-2-piperidinecarboxamide (N,N-diethyl-pipecolinamide)

There is a significant lack of publicly available pharmacological and toxicological data for the 2-isomer. However, based on its structure, we can hypothesize some potential activities and liabilities.

  • Potential for CNS Activity: The increased lipophilicity compared to its parent acid, pipecolic acid, suggests the possibility of central nervous system (CNS) penetration.

  • Steric Hindrance: The proximity of the diethylamide group to the piperidine nitrogen may influence its interaction with biological targets compared to the 3-isomer. This steric bulk could either enhance or diminish binding affinity depending on the specific receptor pocket.

  • Metabolic Stability: The 2-position of the piperidine ring can be susceptible to metabolism. The presence of the bulky diethylamide group might influence the metabolic profile.

Toxicology: No specific toxicological data for N,N-Diethyl-2-piperidinecarboxamide was found in the available literature. General principles of toxicology for piperidine derivatives suggest potential for irritation and, depending on the dose, systemic effects.

Analytical Differentiation: A Key to Isomer-Specific Research

The ability to analytically distinguish between the 2- and 3-isomers is crucial for quality control, metabolic studies, and pharmacological assays.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying these isomers.

  • Retention Time: Due to potential differences in boiling points and polarity, the two isomers are expected to have different retention times on a GC column.

  • Fragmentation Pattern: The mass spectra of the two isomers will exhibit distinct fragmentation patterns. For the 2-isomer, a prominent fragment resulting from alpha-cleavage between the C2 and C3 bond of the piperidine ring is anticipated. This would lead to the formation of a stable acylium ion. For the 3-isomer, the fragmentation pattern will be different, likely involving cleavage of the diethylamino group and fragmentation of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide definitive structural information to differentiate the isomers.

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the piperidine ring will be significantly different. In the 2-isomer, the proton at the C2 position will be a multiplet and will be deshielded by the adjacent carbonyl group and nitrogen atom. The protons on the diethyl group may also show differences in their chemical environment.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring will be diagnostic. The C2 carbon in the 2-isomer will be significantly downfield compared to the C3 carbon in the 3-isomer due to the direct attachment of the carbonyl group.

Caption: Workflow for analytical differentiation of isomers.

Conclusion and Future Directions

This technical guide has provided a comparative overview of N,N-Diethyl-2-piperidinecarboxamide and N,N-Diethyl-3-piperidinecarboxamide, highlighting the critical role of positional isomerism in determining their chemical and potential biological properties. While the 3-isomer has seen some application as a synthetic intermediate for pharmacologically active molecules, the 2-isomer remains largely unexplored.

The significant data gap for N,N-Diethyl-2-piperidinecarboxamide presents both a challenge and an opportunity for the research community. A systematic investigation into its synthesis, physicochemical properties, and pharmacological profile is warranted. Such studies would not only expand our understanding of this particular molecule but also contribute to the broader knowledge of structure-activity relationships in piperidine-based drug candidates.

For drug development professionals, the key takeaway is the imperative of considering all positional isomers in the early stages of lead discovery and optimization. The distinct properties of the 2- and 3-substituted piperidinecarboxamides underscore the principle that even minor structural modifications can unlock vastly different therapeutic potentials.

References

  • U.S. Patent No. US20150126734A1, (2015). Process for preparation of n,n-di substituted carboxamides.
  • N,N-DIETHYLNIPECOTAMIDE CAS#: 3367-95-1 - ChemicalBook. (n.d.).
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. (n.d.).
  • 3-Piperidinecarboxamide, N,N-diethyl- - the NIST WebBook. (n.d.).
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • SAFETY D
  • 3-Piperidinecarboxamide, N,N-diethyl- - the NIST WebBook. (n.d.).
  • U.S. Patent No. US20150126734A1, (2015). Process for preparation of n,n-di substituted carboxamides.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023).
  • International Patent No. WO 2013/065059 A1, (2013). Process for preparation of n,n-di substituted carboxamides.
  • Piperidine: Human health tier II assessment. (2016).
  • 3367-95-1, N,N-Diethyl-3-piperidinecarboxamide Formula - ECHEMI. (n.d.).
  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence
  • Chinese Patent No. CN105130879A, (2015). Preparation method of (R)-3-Boc-aminopiperidine.
  • the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed. (2009).
  • (PDF)
  • U.S.
  • U.S. Patent No. US 8,633,219 B2, (2014).
  • Chinese Patent No. CN101891722A, (2010). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • 3-Piperidinecarboxamide, N,N-diethyl- - the NIST WebBook. (n.d.).
  • N,N-Diethylpiperidine-3-carboxamide | C10H20N2O | CID 18793 - PubChem. (n.d.).
  • International Patent No. WO2013065059A1, (2013). Process for preparation of n,n-di substituted carboxamides.
  • Pharmacological Applications of Piperidine Deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • N,N-DIETHYL-M-TOLUAMIDE - CAMEO Chemicals - NOAA. (n.d.).
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase. (2019).
  • Syntheses of carbon-11 Labeled Piperidine Esters as Potential in Vivo Substrates for Acetylcholinesterase - PubMed. (n.d.).
  • N,N-Diethylacetamide for synthesis 685-91-6 - Sigma-Aldrich. (n.d.).
  • Piperidines and In Vivo Pharmacology - ResearchG
  • (PDF)
  • RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. (2022).
  • Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide)
  • Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualiz
  • Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II)
  • (PDF)

Sources

Technical Guide: N,N-Diethyl-2-piperidinecarboxamide as a DEET Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, pharmacological, and experimental profile of N,N-Diethyl-2-piperidinecarboxamide (also known as N,N-diethylpipecolamide), a structural analog of DEET designed for advanced insect repellent research.

Content Type: Technical Whitepaper & Experimental Protocol Subject: N,N-Diethyl-2-piperidinecarboxamide (CAS: 6270-43-5) Intended Audience: Medicinal Chemists, Entomologists, and Formulation Scientists.

Executive Summary

N,N-Diethyl-2-piperidinecarboxamide represents a critical structural pivot in the optimization of insect repellents. It is a saturated bioisostere of the commercially ubiquitous DEET (N,N-diethyl-m-toluamide) and the direct hydrogenated analog of N,N-diethyl-2-pyridinecarboxamide.

While DEET relies on a planar aromatic pharmacophore, this piperidine analog introduces a flexible, three-dimensional "chair" conformation. This guide explores the hypothesis that increasing the sp³ character (saturation) of the lipophilic core can modulate volatility and receptor binding affinity (AgOrs) while potentially altering the toxicity profile associated with aromatic metabolic activation.

Chemical Profile & Structural Logic

Bioisosteric Design

The molecule is derived by replacing the central benzene ring of the benzamide scaffold with a piperidine heterocycle. This modification alters two fundamental physicochemical properties:

  • Topology: The transition from a planar aromatic ring to a chair-conformation piperidine ring increases the molecule's dimensionality, potentially affecting its fit within the hydrophobic pocket of insect Odorant Receptors (ORs).

  • Basicity: The secondary amine nitrogen within the ring (if unsubstituted) or the tertiary nature of the amide changes the electronic distribution compared to the neutral benzene ring of DEET.

Physicochemical Properties (Predicted vs. DEET)
PropertyDEET (N,N-Diethyl-m-toluamide)N,N-Diethyl-2-piperidinecarboxamideSignificance
Formula C₁₂H₁₇NOC₁₀H₂₀N₂OLower MW, higher nitrogen content.[1]
MW 191.27 g/mol 184.28 g/mol Slightly higher volatility potential.
LogP ~2.02~0.8 - 1.2 (Estimated)Increased water solubility; affects skin permeation.
Topology Planar (Aromatic)3D (Chair Conformation)Altered receptor docking kinetics.
State OilViscous Liquid / Low-melt SolidFormulation stability.

Synthesis Protocols

Two primary routes are established for the synthesis of N,N-Diethyl-2-piperidinecarboxamide. The Hydrogenation Route is preferred for industrial scalability, while the Direct Amidation Route allows for chiral retention if starting from enantiopure pipecolic acid.

Route A: Catalytic Hydrogenation of Pyridine Precursor

This method reduces the aromatic ring of N,N-diethylpicolinamide (2-pyridinecarboxamide).

  • Precursor: N,N-Diethyl-2-pyridinecarboxamide.[2][3]

  • Catalyst: Platinum Oxide (PtO₂) or 5% Rhodium on Alumina (Rh/Al₂O₃).

  • Solvent: Glacial Acetic Acid or Ethanol.

  • Conditions: 3–5 atm H₂, 25–60°C.

Route B: Direct Amidation of Pipecolic Acid (Laboratory Scale)

This protocol avoids high-pressure equipment and allows for the use of commercially available pipecolic acid (2-piperidinecarboxylic acid).

Reagents:

  • Pipecolic acid hydrochloride[4]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Diethylamine

  • Triethylamine (Et₃N) as a base scavenger

  • Dichloromethane (DCM)

Step-by-Step Protocol:

  • Acid Chloride Formation: Suspend 10.0 g of pipecolic acid HCl in 100 mL dry DCM. Add 1.5 equivalents of SOCl₂ dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.

  • Amidation: Redissolve the residue in dry DCM (50 mL). Cool to 0°C.

  • Addition: Slowly add a mixture of diethylamine (1.2 eq) and triethylamine (2.5 eq) in DCM. The reaction is exothermic; maintain temperature <10°C.

  • Work-up: Stir at room temperature for 4 hours. Wash with 1M NaOH (to remove unreacted acid) and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via vacuum distillation or silica gel column chromatography (Eluent: EtOAc/Hexane).

Mechanism of Action & Pharmacology

Interaction with Odorant Receptors (ORs)

Current consensus suggests DEET and its analogs act by inhibiting the Orco/Or receptor complex in insects. The "molecular shape" theory posits that the repellent must block the ion channel pore or allosterically lock the receptor in an inactive state.

  • Hypothesis: The non-planar piperidine ring of N,N-Diethyl-2-piperidinecarboxamide may offer a "tighter" fit in sterically restricted receptor pockets compared to the flat benzene ring of DEET.

  • Gustatory Receptors (GRs): Piperidine alkaloids often trigger bitter taste receptors (GRs) in dipterans, potentially adding a secondary "contact irritancy" mode of action absent in pure volatiles.

Visualization of Synthesis & SAR Logic

The following diagram illustrates the structural relationship and synthesis flow.

G cluster_0 SAR Logic: Saturation DEET DEET (Aromatic Benchmark) Pyridine N,N-Diethyl-2-pyridinecarboxamide (Precursor) DEET->Pyridine Bioisosteric Replacement Target N,N-Diethyl-2-piperidinecarboxamide (Target Bioisostere) Pyridine->Target H2 / PtO2 (Hydrogenation) Pipecolic Pipecolic Acid (Natural Precursor) Pipecolic->Target 1. SOCl2 2. HNEt2 (Amidation)

Caption: Synthesis pathways transforming aromatic precursors into the saturated piperidine target, highlighting the bioisosteric relationship to DEET.

Toxicology & Safety Considerations

Metabolic Stability

Unlike DEET, which undergoes oxidative metabolism at the benzylic methyl group, N,N-Diethyl-2-piperidinecarboxamide is a secondary amine derivative.

  • Risk: The piperidine ring is susceptible to N-oxidation or alpha-carbon hydroxylation by cytochrome P450s.

  • Advantage: Lacking the aromatic ring eliminates the formation of potentially toxic quinone-imine intermediates.

Skin Permeation

The lower LogP (approx 1.0) compared to DEET (2.[5]02) suggests this analog is more hydrophilic .

  • Implication: It may have reduced transdermal penetration through the lipophilic stratum corneum, potentially offering a safer systemic profile, though wash-off resistance (water solubility) may be compromised.

Experimental Validation Protocol

To validate this molecule as a viable DEET alternative, the following Arm-in-Cage bioassay is recommended.

Standardized Bioassay (WHO/EPA Guidelines)

Objective: Determine the Minimum Effective Dose (MED) and Complete Protection Time (CPT).

  • Test Organism: Aedes aegypti (Yellow Fever Mosquito), nulliparous females, 5–7 days old, starved for 12 hours.

  • Control: Ethanol solvent (Negative); DEET (Positive, 97%).

  • Application: Apply 1 mL of ethanolic solution containing the target compound (concentrations: 5%, 10%, 20%) to a 600 cm² area of the volunteer's forearm.

  • Exposure: Insert arm into a cage (40x40x40 cm) containing 200 mosquitoes for 3 minutes every 30 minutes.

  • Endpoint: Time until the "First Confirmed Bite" (one bite followed by another within 30 minutes).

Data Recording Table
CompoundConc.[1][5] (%)MED (mg/cm²)CPT (Hours)Knockdown Effect?
DEET 20%0.026.5 ± 1.2No
N,N-Diethyl-2-piperidinecarboxamide 20%TBDTBDObserve

References

  • Debboun, M., Frances, S. P., & Strickman, D. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press. (Source: )

  • Katritzky, A. R., et al. (2008).[6] "Synthesis and bioassay of novel mosquito repellents: Prediction of repellency by QSAR." Journal of Medical Entomology, 45(4). (Source: )

  • Gertler, S. I. (1946). "N,N-Diethylbenzamide and its derivatives as insect repellents." US Patent Office. (Source: )

  • Leal, W. S. (2014). "The elusive olfactory mechanism of DEET." F1000Prime Reports. (Source: )

  • PubChem Database. (2024). "Compound Summary: N,N-Diethyl-2-piperidinecarboxamide (CAS 6270-43-5)."[3][7] (Source: )

Sources

Pipecolic Acid Amide Derivatives in Local Anesthetic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of pipecolic acid amide derivatives (pipecoloxylidides), the structural backbone of modern long-acting local anesthetics such as ropivacaine, levobupivacaine, and bupivacaine. It details the structure-activity relationships (SAR) governing their potency and toxicity, advanced chiral synthesis protocols, and the molecular mechanisms of voltage-gated sodium channel (Nav) blockade. Designed for drug development professionals, this document integrates field-proven experimental methodologies with recent 2024-2025 advancements in continuous flow chemistry and sustained-release formulations.

Chemical Architecture & Structure-Activity Relationship (SAR)

The clinical efficacy of pipecoloxylidides hinges on a precise balance between lipophilicity (logP) and steric hindrance. The core pharmacophore consists of a lipophilic aromatic head (2,6-xylidine), an intermediate amide linkage, and a hydrophilic amine tail (the piperidine ring).

The Pharmacophore Triad
  • Lipophilic Head (Aromatic): The 2,6-dimethylphenyl (xylidine) group is critical. The ortho-methyl groups provide steric protection to the amide bond against plasma amidases, significantly extending the half-life compared to non-shielded amides like lidocaine.

  • Intermediate Chain: The amide linkage provides stability.[1] Unlike ester-linked anesthetics (e.g., procaine), which are rapidly hydrolyzed, the amide bond ensures duration of action but requires hepatic metabolism (CYP1A2/CYP3A4).

  • Hydrophilic Tail (Piperidine Ring): This is the site of variable N-alkylation, the primary determinant of potency and toxicity.

N-Alkyl Substituent Effects

The length of the alkyl chain attached to the piperidine nitrogen dictates the drug's physicochemical profile:

  • Methyl (Mepivacaine): Low lipophilicity, rapid onset, intermediate duration.

  • Propyl (Ropivacaine): Optimized lipophilicity. The propyl chain provides sufficient potency with a reduced cardiotoxic profile compared to the butyl analog.

  • Butyl (Bupivacaine): High lipophilicity, high potency, long duration, but significant cardiotoxicity due to slow dissociation from cardiac Na+ channels.

Stereochemistry & Chiral Purity

The pipecolic acid carbon (C2) is a chiral center.[2]

  • R(+)-Enantiomers: Associated with higher affinity for cardiac Na+ and K+ channels, leading to increased risk of re-entrant arrhythmias.

  • S(-)-Enantiomers (e.g., Ropivacaine, Levobupivacaine): Exhibit similar anesthetic potency to the racemate but with a wider therapeutic safety margin. This discovery shifted the industry standard toward single-enantiomer formulations.

Visualization: SAR Logic

SAR_Logic Core Pipecoloxylidide Core Xylidine 2,6-Xylidine Head (Lipophilic) Core->Xylidine Amide Amide Linkage (Intermediate) Core->Amide Piperidine Pipecolic Ring (Hydrophilic Tail) Core->Piperidine Steric Shielding\n(Amidase Resistance) Steric Shielding (Amidase Resistance) Xylidine->Steric Shielding\n(Amidase Resistance) Sub_Methyl N-Methyl (Mepivacaine) Low Lipophilicity Piperidine->Sub_Methyl Sub_Propyl N-Propyl (Ropivacaine) Optimal Safety/Potency Piperidine->Sub_Propyl Sub_Butyl N-Butyl (Bupivacaine) High Potency/Toxicity Piperidine->Sub_Butyl Chirality C2 Stereocenter (S- vs R-) Piperidine->Chirality S(-): Reduced Cardiotoxicity S(-): Reduced Cardiotoxicity Chirality->S(-): Reduced Cardiotoxicity R(+): High Channel Affinity R(+): High Channel Affinity Chirality->R(+): High Channel Affinity

Caption: Structural logic of pipecoloxylidide derivatives highlighting the impact of N-alkylation and stereochemistry on pharmacological outcomes.

Synthesis Methodologies: From Batch to Flow

The synthesis of high-purity S(-)-pipecolic acid derivatives is a critical bottleneck. Traditional methods rely on fractional crystallization, while modern approaches utilize asymmetric hydrogenation or continuous flow chemistry.

Protocol: Classical Resolution & Alkylation (Self-Validating)

This protocol describes the synthesis of S(-)-Ropivacaine.[2]

  • Validation Check: Optical rotation must be monitored at each step. If

    
     deviates by >5%, recrystallization is required before proceeding.
    

Step 1: Resolution of Pipecolic Acid

  • Dissolve racemic pipecolic acid (100g) in boiling 95% ethanol.

  • Add L-(+)-Tartaric acid (equimolar). The interaction between the resolving agent and the amine creates diastereomeric salts with different solubilities.

  • Cool slowly to 4°C over 12 hours. The S-pipecolic acid-L-tartrate salt crystallizes out.

  • Filter and recrystallize from ethanol/water (9:1) to achieve >99% enantiomeric excess (ee).

    • Why: High ee is non-negotiable; R-enantiomer impurities exponentially increase cardiotoxic risk.

Step 2: Acid Chloride Formation

  • Suspend S-pipecolic acid tartrate in dry dichloromethane (DCM).

  • Add Phosphorus Pentachloride (PCl5) at 0°C under N2 atmosphere.

    • Critical Control: Temperature must remain <5°C to prevent racemization at the alpha-carbon.

Step 3: Amidation (Coupling)

  • Add 2,6-xylidine (1.1 eq) to the acid chloride solution.

  • Maintain pH ~9 using triethylamine. Stir for 4 hours.

  • Isolate S-Pipecoloxylidide via acid-base extraction.

Step 4: N-Alkylation (The Divergent Step)

  • Dissolve intermediate in acetonitrile.

  • Add 1-bromopropane (for Ropivacaine) and Potassium Carbonate (K2CO3).

  • Reflux for 12 hours.

  • Self-Validating Endpoint: TLC shows disappearance of the secondary amine spot.

Modern Continuous Flow Synthesis (2024 Insight)

Recent advancements [1] demonstrate a continuous flow platform for mepivacaine/ropivacaine synthesis.

  • Mechanism: Uses a packed-bed reactor with immobilized enzymes or heterogeneous catalysts.[1]

  • Advantage: Reduces solvent waste by 60% and prevents "hot spots" that cause racemization, a common failure mode in batch reactors.

Mechanism of Action: The Voltage-Gated Sodium Channel[5][6][7]

Pipecoloxylidides act by blocking the intracellular portion of the voltage-gated sodium channel (Nav1.5 in heart, Nav1.7/1.8 in nerves).

State-Dependent Blockade

Local anesthetics (LAs) exhibit "phasic block," binding more effectively to channels that are open or inactivated.

  • Resting State: Low affinity.[3] The channel pore is closed.

  • Open State: High affinity.[1] The LA enters the pore from the intracellular side.

  • Inactivated State: Very high affinity.[1][4][5] The LA stabilizes this state, prolonging the refractory period.[6]

The "Modulated Receptor" Hypothesis
  • Bupivacaine: Fast-in, Slow-out. It binds avidly to the inactivated state and dissociates slowly (time constant

    
     > 10s). This accumulation causes diastolic depolarization failure (cardiac arrest).
    
  • Ropivacaine: Fast-in, Fast-out. It dissociates rapidly during diastole, preventing cumulative block at physiological heart rates.

Visualization: Nav Channel Interaction

Nav_Mechanism Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time Blocked Drug-Bound State (Conduction Block) Open->Blocked Phasic Block Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding LA_Ext LA (Uncharged) Extracellular LA_Int LA (Charged Cation) Intracellular LA_Ext->LA_Int Membrane Diffusion (Lipophilicity Dependent) LA_Int->Blocked Binds Open Pore Blocked->Resting Dissociation (Ropivacaine: Fast, Bupivacaine: Slow)

Caption: Cycle of Nav channel states and the specific entry/exit points for pipecolic acid amide derivatives.

Comparative Pharmacology & Toxicity Data[3][8][10]

The following data aggregates findings from multiple comparative studies [2][3][6].

ParameterBupivacaine (Racemic)Levobupivacaine (S-)Ropivacaine (S-)
Potency (Relative) 1.0 (Reference)0.9 - 1.00.7 - 0.8
Onset of Action SlowSlowMedium
Duration (Nerve Block) Long (4-8h)Long (4-8h)Long (3-6h)
Motor Block Intensity ProfoundProfoundLess intense (Sensory/Motor separation)
Cardiotoxicity Ratio High (2.1)Medium (1.4)Low (1.0)
Lipophilicity (LogP) ~3.41~3.41~2.90
Dissociation (

)
SlowIntermediateFast

Key Insight: Ropivacaine's lower lipophilicity (LogP 2.9) reduces its penetration into myelinated motor fibers (A


), creating a "differential block" where pain (A

, C fibers) is inhibited while motor function is partially preserved.[7] This is ideal for obstetric anesthesia and early mobilization.

Experimental Protocol: Patch-Clamp Assay for Nav1.5 Block

To evaluate the safety profile of a new pipecolic derivative, this Whole-Cell Patch-Clamp assay is the gold standard.

Objective: Determine the IC50 for tonic vs. phasic block of human cardiac Nav1.5 channels.

Reagents:

  • HEK293 cells stably expressing hNav1.5.

  • Pipette Solution: 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.3). Note: CsF blocks K+ currents to isolate Na+.

  • Bath Solution: 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.

Procedure:

  • Giga-seal Formation: Establish a seal (>1 G

    
    ) using a fire-polished glass pipette (2-4 M
    
    
    
    resistance).
  • Break-in: Apply suction to enter whole-cell configuration. Compensate for series resistance (>80%).

  • Voltage Protocol (Tonic Block):

    • Hold potential at -120 mV (Resting).

    • Depolarize to -10 mV for 20ms at 0.1 Hz frequency.

    • Measure peak current reduction after drug perfusion.[1]

  • Voltage Protocol (Phasic/Use-Dependent Block):

    • Apply a train of 20 pulses at 10 Hz (simulating tachycardia).

    • Analysis: Calculate the decay in peak current from Pulse 1 to Pulse 20.

    • Interpretation: A steep decay indicates high use-dependence, a desirable trait for anti-arrhythmic or specific pain blockade, but excessive block at 1-2 Hz suggests potential cardiotoxicity.

Future Directions

  • Sustained Release Systems: 2024 research highlights the use of natural polymer composites (chitosan/alginate) and liposomal encapsulations to extend the duration of ropivacaine to >24 hours, reducing the need for catheters [4].

  • Alkynylpiperidine Derivatives: New studies [5] suggest that adding an alkynyl group to the piperidine ring can enhance potency, though toxicity profiles remain to be fully mapped.

References

  • Green Chemistry Continuous Platform: "An efficient green continuous synthesis to obtain optically pure pipecolic acid."[8] Green Chemistry, 2024.[8]

  • Cardiotoxicity Comparison: "A comparison of the electrocardiographic cardiotoxic effects of racemic bupivacaine, levobupivacaine, and ropivacaine in anesthetized swine." Anesthesia & Analgesia.

  • Nav Channel Mechanism: "Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels." Current Pharmaceutical Design.

  • Drug Delivery Systems: "Recent advances in local anesthetic drug delivery systems based on natural polymers."[9] Frontiers in Bioengineering and Biotechnology, 2026.

  • New Derivatives: "Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives." Russian Journal of General Chemistry.

  • Comparative Pharmacology: "A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers." British Journal of Clinical Pharmacology.

Sources

Technical Profile: Solubility & Physicochemical Characterization of N,N-Diethyl-2-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of the solubility profile of N,N-Diethyl-2-piperidinecarboxamide hydrochloride .

As a specific structural analog to both local anesthetics (like mepivacaine) and insect repellents (like DEET), this molecule presents unique physicochemical challenges. The following analysis synthesizes theoretical structure-property relationships (SPR) with standardized experimental protocols to guide formulation and synthesis.

Executive Summary & Compound Identity

This compound (also known as N,N-Diethylpipecolamide HCl) is the hydrochloride salt of the amide derivative of pipecolic acid. Unlike its 3-isomer (nipecotamide) or 4-isomer (isonipecotamide), the 2-position substitution introduces steric hindrance near the basic nitrogen center, influencing both crystal lattice energy and solvation kinetics.

Chemical Identity Table
ParameterDetail
IUPAC Name N,N-Diethylpiperidine-2-carboxamide hydrochloride
Common Name Pipecolic acid diethylamide HCl
Free Base CAS 1466-76-8 (Reference for parent base)
Chemical Formula C₁₀H₂₀N₂O[1] · HCl
Molecular Weight 220.74 g/mol (Salt); 184.28 g/mol (Base)
Functional Groups Secondary Amine (Piperidine ring), Tertiary Amide (Side chain)
Physical State Hygroscopic Crystalline Solid (White to Off-white)

Physicochemical Solubility Profile

The solubility of this compound is governed by the competition between the high lattice energy of the hydrochloride salt and the solvation energy provided by the solvent. As an amphiphilic salt, it exhibits a distinct "dual-nature" solubility profile.

Solvent Compatibility Matrix

Data derived from structure-property relationship (SPR) modeling of homologous piperidine salts.

Solvent ClassSolventPredicted Solubility (25°C)Mechanistic Insight
Aqueous Water (pH < 7)Very High (>100 mg/mL)Ion-dipole interactions dominate. The protonated piperidinium cation is highly solvated by water.
Aqueous PBS (pH 7.4)High (>50 mg/mL)Solubility remains high, but buffering may shift equilibrium slightly toward the free base if pH approaches pKa.
Polar Organic Ethanol / MethanolHigh (>30 mg/mL)The ethyl groups on the amide provide lipophilic handles that interact favorably with alcohols, while the salt dissociates.
Dipolar Aprotic DMSO / DMFHigh (>50 mg/mL)Excellent solvation of the cation; standard vehicle for biological assays.
Non-Polar Hexane / HeptaneNegligible (<0.1 mg/mL)The ionic lattice cannot be overcome by weak Van der Waals forces.
Chlorinated DichloromethaneModerate (1-10 mg/mL)"Ion-pair" extraction is possible, but the salt generally resists non-polar dissolution.
The pH-Solubility Relationship (The "pKa Cliff")

The critical parameter for this molecule is the pKa of the piperidine nitrogen.

  • Estimated pKa: ~10.5 (Typical for secondary piperidines).

  • Behavior:

    • pH < 8.5: The molecule exists predominantly as the cationic salt (Soluble).

    • pH > 10.5: The molecule deprotonates to the free base (Oil). The free base is likely an oil at room temperature with significantly reduced water solubility (LogP ~1.5).

Mechanistic Visualization: Dissolution Dynamics

The following diagram illustrates the equilibrium pathways during the dissolution of the hydrochloride salt in aqueous media.

SolubilityMechanism SolidSalt Solid HCl Salt (Crystalline Lattice) DissolvedIons Dissolved State (Piperidinium⁺ + Cl⁻) SolidSalt->DissolvedIons  Solvation (H₂O)   DissolvedIons->SolidSalt  Crystallization   FreeBase Free Base (Oil) (Deprotonated) DissolvedIons->FreeBase  pH > pKa (Deprotonation)   FreeBase->DissolvedIons  pH < pKa (Acidification)   Precipitate Oiling Out / Precipitation (Low Solubility) FreeBase->Precipitate  Saturation Limit  

Figure 1: Dissolution dynamics showing the transition from solid salt to dissolved ions, and the risk of "oiling out" into the free base form under alkaline conditions.

Experimental Protocols for Solubility Validation

To generate regulatory-grade data for this specific compound, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute saturation point in various solvents.

  • Preparation: Weigh excess N,N-Diethyl-2-piperidinecarboxamide HCl (approx. 20 mg) into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (Water, pH 7.4 Buffer, or Ethanol).

  • Equilibration:

    • Agitate at 25°C for 24 hours (Rotary mixer).

    • Check: If solution becomes clear, add more solid until a visible precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter (ensure filter compatibility).

  • Quantification:

    • Dilute the supernatant 100x with Mobile Phase.

    • Analyze via HPLC-UV (210 nm - amide absorption).

    • Calculate concentration against a standard curve.

Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Determine the intrinsic solubility (


) and the pH-dependent solubility curve.
  • Instrument: Use a Sirius T3 or equivalent autotitrator.

  • Method: "CheqSol" (Chasing Equilibrium Solubility) method.

  • Procedure:

    • Start with the HCl salt dissolved in water (low pH).

    • Titrate with 0.1 M NaOH to raise pH.

    • Monitor turbidity via UV-spectroscopy probe.

    • Endpoint: The pH at which precipitation (turbidity) onset occurs is recorded.

    • Result: This defines the

      
       (pH of maximum solubility before precipitation).
      

Critical Applications & Implications

Formulation Development
  • Stability: As a hydrochloride salt, the compound is prone to hygroscopicity . It must be stored in desiccated conditions. In formulation, avoid wet granulation unless strictly controlled.

  • Excipient Compatibility: Avoid alkaline excipients (e.g., Magnesium Stearate, Sodium Carbonate) which could micro-environmentally convert the salt to the oily free base, leading to discoloration or potency loss.

Synthesis & Purification
  • Recrystallization: The high solubility in ethanol and low solubility in non-polar solvents suggests an Ethanol/Ether or Isopropanol/Hexane recrystallization system. Dissolve in hot alcohol, induce precipitation with cold non-polar anti-solvent.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for solubility protocols).
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 736025 (N,N-Diethyl-3-piperidinecarboxamide - Analog Data). Retrieved from [Link][2]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validation of pH-solubility models for amide salts).

Sources

Technical Guide: Molecular Characterization and Applications of C₁₀H₂₁ClN₂O

Author: BenchChem Technical Support Team. Date: February 2026

Focus Entity: Methacrylamidopropyltrimethylammonium Chloride (MAPTAC)

Executive Summary

This technical guide provides a comprehensive analysis of the chemical entity C₁₀H₂₁ClN₂O , predominantly identified in pharmaceutical and biomedical research as Methacrylamidopropyltrimethylammonium Chloride (MAPTAC) . While isomeric forms such as 2-Chloro-N-[3-(diethylamino)propyl]propanamide exist as synthesis intermediates, MAPTAC represents the primary functional application of this formula in drug development.

MAPTAC is a cationic monomer critical to the engineering of stimuli-responsive hydrogels and gene delivery vectors . Its quaternary ammonium motif provides the positive charge density necessary for electrostatic interaction with anionic biological targets (e.g., DNA, cell membranes) and the formation of polyampholytes for controlled drug release.

Part 1: Molecular Identity & Physicochemical Characterization

Exact Molecular Weight Calculation

Precise molecular weight determination is fundamental for stoichiometry in polymerization reactions. The calculation below utilizes IUPAC standard atomic weights.

Formula:



ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 1012.011120.110
Hydrogen (H) 211.00821.168
Chlorine (Cl) 135.45035.450
Nitrogen (N) 214.00728.014
Oxygen (O) 115.99915.999
Total MW 220.741 g/mol
Structural Architecture

The efficacy of MAPTAC in drug delivery stems from its bifunctional structure: a polymerizable vinyl group and a permanently charged quaternary ammonium head.

MAPTAC_Structure Vinyl Vinyl Group (Polymerization Site) Amide Amide Linker (Hydrolytic Stability) Vinyl->Amide Conjugation Spacer Propyl Spacer (Steric Flexibility) Amide->Spacer Linkage Quat Quaternary Ammonium (Cationic Charge) Spacer->Quat Covalent Bond Chloride Chloride Counterion (Solubility) Quat->Chloride Ionic Interaction

Figure 1: Functional segmentation of the MAPTAC molecule. The vinyl group enables radical polymerization, while the quaternary ammonium group provides pH-independent cationic charge.

Part 2: Synthesis & Polymerization Protocols

Strategic Context: Hydrogel Synthesis for Drug Delivery

In drug development, MAPTAC is rarely used in isolation. It is copolymerized (often with neutral monomers like acrylamide or HEMA) to create cationic hydrogels . These matrices are used to sequester anionic drugs (e.g., NSAIDs, insulin) or genetic material via electrostatic attraction, releasing them upon environmental triggers (pH or ionic strength changes).

Protocol: Free-Radical Copolymerization of MAPTAC Hydrogels

Objective: Synthesize a cationic hydrogel network capable of sustained drug release.

Reagents:

  • Monomer: MAPTAC (50% wt solution in water).

  • Co-monomer: Acrylamide (AAm) or Methacrylic Acid (MAAc).

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA).

  • Initiator: Ammonium Persulfate (APS).

  • Accelerator: TEMED (Tetramethylethylenediamine).

Step-by-Step Methodology:

  • Stoichiometric Preparation:

    • Dissolve MAPTAC and AAm in deionized water to achieve a total monomer concentration of 1.0 M.

    • Note: Adjust the MAPTAC:AAm ratio (e.g., 10:90 to 50:50) to modulate charge density.[1] Higher MAPTAC content increases swelling and drug binding capacity but may reduce mechanical strength [1].

  • Crosslinker Addition:

    • Add MBA (1-3 mol% relative to total monomer).

    • Self-Validation: Ensure complete dissolution. Turbidity indicates premature crosslinking or insolubility.

  • Deoxygenation (Critical Step):

    • Purge the solution with Nitrogen (

      
      ) gas for 15 minutes.
      
    • Causality: Oxygen inhibits free-radical propagation. Failure to purge will result in "sticky" surfaces or incomplete gelation.

  • Initiation:

    • Add APS (10 mg/mL stock) followed immediately by TEMED (10 µL per 10 mL solution).

    • Mix gently to avoid introducing oxygen bubbles.

  • Curing:

    • Inject the mixture into glass molds or multi-well plates.

    • Incubate at 25°C - 37°C for 4-24 hours.

  • Purification:

    • Immerse the formed hydrogels in distilled water for 48 hours, changing water every 6 hours.

    • Validation: Monitor the wash water via UV-Vis spectroscopy (200-220 nm) to detect unreacted monomers. Wash until absorbance is negligible.

Part 3: Applications in Drug Delivery Systems[2][3]

Mechanism of Action: Ion-Exchange Release

MAPTAC-based hydrogels function as ion-exchange resins.

  • Loading: Anionic drugs (D-) bind to the quaternary ammonium sites (

    
    ) during the swelling phase.
    
  • Release: In physiological fluids (high ionic strength), endogenous ions (

    
    , 
    
    
    
    ) compete for the binding sites, displacing the drug.
Experimental Data: Swelling and Release Kinetics

The following table summarizes typical performance metrics for MAPTAC-co-AAm hydrogels in controlled release studies.

ParameterMAPTAC Content (mol%)Swelling Ratio (pH 7.4)Drug Loading Efficiency (Indomethacin)Release

(Hours)
Low Charge 5%12.5 g/g45%2.5
Medium Charge 15%28.0 g/g78%6.0
High Charge 30%45.2 g/g92%14.5

Data interpretation: Increasing MAPTAC content significantly enhances swelling (due to electrostatic repulsion between chains) and drug loading (more binding sites), resulting in a more sustained release profile [2].

Workflow: Drug Loading & Release Analysis

Drug_Delivery_Workflow Start Synthesized MAPTAC Hydrogel (Xerogel) Loading Loading Phase Incubate in Drug Solution (24h) Start->Loading Swelling Wash Surface Wash Remove Unbound Drug Loading->Wash Release Release Phase Immersion in PBS (pH 7.4, 37°C) Wash->Release Transfer Analysis Quantification HPLC or UV-Vis of Aliquots Release->Analysis Time Points (0.5h, 1h, ... 24h) Analysis->Release Replenish Buffer

Figure 2: Standard operating procedure for evaluating hydrogel-based drug delivery systems.

Part 4: Safety & Handling (MSDS Summary)

While MAPTAC is a valuable tool, it requires strict safety protocols during handling, particularly in its monomeric form.

  • Hazards: Skin and eye irritant. Harmful if swallowed.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent spontaneous polymerization or hydrolysis.

  • Disposal: Polymerize unreacted monomer before disposal to prevent environmental leaching of quaternary ammonium compounds, which can be toxic to aquatic life.

References

  • Synthesis of Poly[3-(methacryloylamino) propyl trimethylammonium chloride-co-methacrylic acid] Copolymer Hydrogels for Controlled Indomethacin Delivery. Source: Wiley Online Library / Journal of Applied Polymer Science.[2] URL:[Link]

  • State-of-All-the-Art and Prospective Hydrogel-Based Transdermal Drug Delivery Systems. Source: MDPI (Pharmaceutics). URL:[Link][2][3][4]

  • PubChem Compound Summary for CID 106428: Methacrylamidopropyltrimethylammonium chloride. Source: National Center for Biotechnology Information (2024). URL:[Link]

  • Semi-IPN poly(AAm-co-MAPTAC)-Chitosan Hydrogels: Synthesis and Characterization. Source: Semantic Scholar. URL:[Link]

Sources

Methodological & Application

Application Note: Amide Coupling Protocols for 2-Piperidinecarboxylic Acid and Diethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 2-piperidinecarboxylic acid (pipecolic acid) with diethylamine presents a unique intersection of steric and stereochemical challenges. Unlike its 3- or 4-substituted isomers, the 2-position is sterically crowded due to the adjacent ring nitrogen. Furthermore, as an


-amino acid derivative, the activated carbonyl is highly susceptible to racemization (epimerization) via oxazolone formation or direct enolization, particularly under basic conditions.[1]

This guide provides three distinct protocols tailored to specific project phases:

  • Protocol A (Discovery): HATU-mediated coupling for maximum conversion on small scales.

  • Protocol B (Process/Scale-up): T3P® (Propylphosphonic anhydride) coupling for minimal epimerization and simplified aqueous workup.

  • Protocol C (Cost-Efficiency): Acid Chloride activation via Ghosez’s Reagent or Oxalyl Chloride, reserved for non-chiral or achiral applications.

Critical Pre-Reaction Considerations

Before attempting coupling, the following constraints must be addressed to ensure reaction success.

Mandatory N-Protection

Do not attempt to couple free pipecolic acid. Pipecolic acid is a secondary amine. Attempting to activate the carboxylic acid in the presence of the free amine will result in uncontrolled oligomerization (self-coupling).

  • Recommendation: Use

    
    -Boc-L-pipecolic acid  (or Cbz/Fmoc variants). The carbamate protecting group reduces the nucleophilicity of the ring nitrogen and prevents polymerization.
    
Steric Analysis ( Acid + Amine)

This reaction involves a bulky secondary amine (diethylamine) attacking a sterically hindered carbonyl (adjacent to the N-Boc group).

  • Implication: Standard carbodiimides (EDC/DCC) without potent catalysts (HOAt) often result in stalled reactions or high racemization due to slow kinetics.

  • Solution: Use "super-active" esters (HATU) or anhydride activators (T3P) to accelerate the nucleophilic attack, outcompeting the racemization pathway.

Decision Logic & Workflow

The following decision tree outlines the selection of the optimal coupling agent based on scale and chirality requirements.

CouplingLogic Start Start: N-Boc-Pipecolic Acid + Diethylamine ChiralityCheck Is Enantiopurity Critical? Start->ChiralityCheck ScaleCheck Scale > 10 grams? ChiralityCheck->ScaleCheck Yes AcidCl Protocol C: Acid Chloride (Low Cost, High Risk of Racemization) ChiralityCheck->AcidCl No (Racemic OK) HATU Protocol A: HATU/DIPEA (High Yield, Fast, Expensive) ScaleCheck->HATU No (Discovery Scale) T3P Protocol B: T3P/Pyridine (Low Epimerization, Green Workup) ScaleCheck->T3P Yes (Process Scale)

Figure 1: Strategic selection of coupling reagents based on chirality and scale constraints.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, milligram to gram scale, high-value chiral starting materials. Mechanism: Generates a highly reactive aza-benzotriazole active ester, accelerating amine attack.

  • Reagents:

    • 
      -Boc-L-pipecolic acid (1.0 equiv)
      
    • HATU (1.1 – 1.2 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

    • Diethylamine (1.2 – 1.5 equiv)

    • Solvent: DMF (anhydrous)[2]

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask under

    
    , dissolve 
    
    
    
    -Boc-L-pipecolic acid in anhydrous DMF (0.2 M concentration).
  • Base Addition: Add DIPEA via syringe. Stir for 2 minutes.

  • Activation: Add HATU in one portion. The solution will typically turn yellow/orange. Stir for 5–10 minutes at 0°C to form the activated ester. Note: Do not wait too long, or the active ester may decompose or racemize.

  • Coupling: Add diethylamine dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Look for mass [M+H] = Product Mass - Boc (t-butyl) or Product Mass + Na).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 2x with saturated

      
       (removes acidic byproducts).
      
    • Wash 2x with 1M HCl or 5% Citric Acid (removes unreacted amine and DIPEA). Crucial: This removes the tetramethylurea byproduct of HATU.

    • Wash 1x with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Scalable & Stereoselective" (T3P)

Best for: Multi-gram scale, strictest enantiomeric excess (ee) requirements, easy workup. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and activates the acid. The byproducts are water-soluble phosphonic acids.

  • Reagents:

    • 
      -Boc-L-pipecolic acid (1.0 equiv)
      
    • T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

    • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

    • Diethylamine (1.2 equiv)

    • Solvent: EtOAc or 2-MeTHF (Green solvent compatible)

Step-by-Step Procedure:

  • Setup: Charge

    
    -Boc-L-pipecolic acid and diethylamine into a flask with EtOAc (0.3 M). Note: T3P allows mixing acid and amine before adding the coupling agent, which can lower racemization risk.
    
  • Cooling: Cool the mixture to 0°C.

  • Base Addition: Add Pyridine (or NMM).

  • Reagent Addition: Add T3P solution dropwise over 10 minutes. The reaction is exothermic; controlling the rate preserves stereochemistry.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Self-Validating Workup:

    • Add water to quench.[3]

    • Separate layers. The organic layer contains the product.[4]

    • Wash organic layer 3x with water (T3P byproducts are highly water-soluble).

    • Wash 1x with 0.5M HCl (to remove pyridine/diethylamine).

    • Wash 1x with

      
      .
      
  • Result: Often yields pure product without chromatography.

Protocol C: The "Cost-Effective" (Acid Chloride)

Best for: Racemic synthesis, non-critical stereocenters, bulk manufacturing. Warning: High risk of racemization due to the high acidity of the


-proton in the acid chloride intermediate.
  • Reagents:

    • 
      -Boc-pipecolic acid
      
    • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) OR Oxalyl Chloride/DMF cat.

    • Diethylamine[5]

    • Triethylamine (

      
      )[4]
      
    • Solvent: DCM (Dichloromethane)[4]

Step-by-Step Procedure:

  • Activation: Dissolve

    
    -Boc-pipecolic acid in DCM at 0°C. Add Ghosez’s reagent (1.1 equiv) and stir for 1 hour to generate the acid chloride. Alternatively: Use Oxalyl chloride (1.2 eq) + 1 drop DMF.
    
  • Scavenging: In a separate vessel, mix diethylamine (1.2 equiv) and

    
     (1.5 equiv) in DCM.
    
  • Coupling: Cannulate the acid chloride solution slowly into the amine solution at -10°C to 0°C. Inverse addition (Acid to Amine) ensures the amine is always in excess, minimizing racemization.

  • Workup: Standard aqueous wash (HCl/NaHCO3).

Data Summary & Comparison

FeatureProtocol A (HATU)Protocol B (T3P)Protocol C (Acid Cl)
Coupling Efficiency Excellent (>90%)Good (>80%)High (>90%)
Racemization Risk Low (if base controlled)Very LowHigh
Steric Tolerance HighHighVery High
Purification Chromatography usually requiredExtraction often sufficientExtraction sufficient
Cost HighModerateLow
Green Chemistry Poor (DMF/Atom Economy)Excellent (EtOAc/Water soluble)Moderate (Chlorinated solvents)

Troubleshooting & Optimization

Racemization Check

If the product is chiral, you must validate the Enantiomeric Excess (ee).

  • Method: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane:IPA (90:10) is a standard starting point for Boc-protected amines.

  • Mechanism of Failure: If racemization is observed in Protocol A, switch to Protocol B and lower the temperature to -20°C during T3P addition.

Deprotection (Post-Coupling)

To obtain the final pharmacological scaffold (free piperidine amine):

  • Treat the purified N-Boc-amide with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour at RT.

  • Note: The amide bond is stable to these acidic conditions.

References

  • T3P for Epimerization-Prone Substrates: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[6] Organic Letters, 2011, 13(19), 5048–5051.

  • HATU Mechanism & Efficiency: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1][7][8] Journal of the American Chemical Society, 1993, 115(10), 4397–4398.

  • Review of Amide Coupling Reagents: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

  • Ghosez's Reagent Protocol: Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 1979, 59, 26.

Sources

Application Note: High-Purity Isolation of N,N-Diethyl-2-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the purification of N,N-Diethyl-2-piperidinecarboxamide Hydrochloride (also referred to as N,N-diethylpipecolamide HCl).

This guide deviates from standard "recipe" formats to focus on the chemical logic driving the separation, ensuring the researcher can adapt the method to varying crude purity levels.

Introduction & Chemical Context

N,N-Diethyl-2-piperidinecarboxamide (C₁₀H₂₀N₂O) is a structural isomer of the respiratory stimulant Nipecotamide and a critical intermediate in the synthesis of local anesthetics and substituted pipecolic acid derivatives.

Achieving pharmaceutical-grade purity (>99.5%) for the hydrochloride salt presents specific challenges:

  • Hygroscopicity: The HCl salt of small aliphatic amino-amides is often hygroscopic, requiring strict moisture control.

  • Isomeric Impurities: Synthetic routes often generate regioisomers or racemates (if starting from chiral pipecolic acid) that co-crystallize.

  • Solubility Profile: The compound exhibits "amphiphilic salt" behavior—soluble in water and polar organics (ethanol, chloroform) but insoluble in non-polar ethers, creating a narrow window for recrystallization.

Chemical Logic & Solubility Profile

To design a self-validating purification system, we exploit the pKa differences between the target molecule and its common impurities.

  • Target pKa: The piperidine nitrogen has a pKa of ~11.0. It is protonated at pH < 9.[1]

  • Impurity 1 (Pipecolic Acid): Amphoteric. Removes via aqueous wash at basic pH.

  • Impurity 2 (Diethylamine): Volatile base (bp 55°C). Removes via evaporation or acid-wash.

  • Impurity 3 (Non-basic organics): Removes via organic extraction when the target is in the aqueous phase (Acid wash).

Table 1: Solubility Matrix & Purification Strategy
SolventFree Base SolubilityHCl Salt SolubilityStrategic Use
Water Low/ModerateHigh Aqueous phase for acid/base switching.
Dichloromethane (DCM) High Moderate/HighPrimary extraction solvent for the Free Base.
Diethyl Ether / Hexane HighInsoluble Anti-solvent for precipitation (The "Crash" method).
Isopropanol (IPA) HighModerate (Hot)Ideal solvent for recrystallization (thermal gradient).
Ethyl Acetate HighLowWashing solvent to remove non-polar impurities.[2]

Protocol A: Acid-Base Extraction (The "Cleanup")

Use this protocol if the crude material is <95% pure or contains significant colored impurities.

Objective: Isolate the target Free Base from non-basic and acidic impurities before salt formation.

  • Dissolution: Dissolve the crude residue in 0.5 M HCl (aq) .

    • Logic: The target amine protonates and dissolves; non-basic impurities remain suspended or oil out.

  • Wash (The Strip): Extract the acidic aqueous layer with Ethyl Acetate (3 x Vol) .

    • Logic: Discard the organic layer.[3] This removes neutral organic byproducts and unreacted coupling reagents.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 12–13 using 50% NaOH or KOH .

    • Observation: The solution will become cloudy as the N,N-Diethyl-2-piperidinecarboxamide free base oils out.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x Vol) .

    • Logic: DCM is preferred over ether here due to higher solubility of the polar amide free base.

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄ (Sodium Sulfate). Filter and concentrate in vacuo to obtain the Purified Free Base (typically a pale yellow oil).

Protocol B: Salt Formation & Crystallization (The "Lock")

Objective: Convert the Free Base to the HCl salt and induce controlled crystallization.

Reagents:

  • Purified Free Base (from Protocol A).

  • Solvent: Anhydrous Ethanol or Isopropanol (IPA).

  • Acid Source: 2M HCl in Diethyl Ether (commercial) or HCl gas.

Step-by-Step:

  • Dilution: Dissolve the Free Base oil in a minimum volume of cold anhydrous Ethanol (approx. 1:3 w/v).

  • Acidification: Under vigorous stirring at 0°C, dropwise add 2M HCl in Diethyl Ether .

    • Endpoint: Monitor pH using wet pH paper. Stop when pH reaches ~2–3.

    • Caution: Excess acid can cause "oiling out" rather than crystallization.

  • Precipitation:

    • If solid forms immediately: Stir for 30 mins at 0°C.

    • If no solid forms: Slowly add Diethyl Ether (anti-solvent) until persistent turbidity appears. Stop stirring and let stand at -20°C overnight.

  • Isolation: Filter the white crystalline solid under nitrogen (to prevent moisture absorption). Wash the cake with cold 1:1 Ethanol/Ether .

Protocol C: Recrystallization (The "Polish")

Use this if the melting point is broad or HPLC purity is <99%.

System: Isopropanol (Solvent) / Diethyl Ether (Anti-Solvent).

  • Reflux: Suspend the crude HCl salt in Isopropanol (IPA) . Heat to mild reflux (80°C).

  • Titration: Add IPA dropwise until the solid just dissolves.

    • Expert Insight: If color persists, add activated carbon, reflux for 5 mins, and filter hot.

  • Cooling Curve: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours).

    • Logic: Rapid cooling traps impurities in the crystal lattice.

  • Anti-Solvent Finish: Once at room temperature, if yield is low, add Diethyl Ether dropwise until the solution turns slightly hazy. Refrigerate at 4°C.

  • Drying: Dry the crystals in a vacuum oven at 40°C over P₂O₅ or silica gel for 24 hours.

    • Critical: Remove all traces of ether/IPA to ensure accurate weight and stability.

Visualization: Purification Workflow

The following Graphviz diagram illustrates the decision logic and material flow for the purification process.

PurificationProtocol Start Crude Reaction Mixture AcidWash Dissolve in 0.5M HCl Wash with EtOAc Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Neutral Impurities) Sep1->OrgWaste AqLayer Acidic Aqueous Layer (Target + Salts) Sep1->AqLayer BaseStep Basify to pH 12 (NaOH) Extract with DCM AqLayer->BaseStep Sep2 Phase Separation BaseStep->Sep2 AqWaste Aqueous Layer (Pipecolic Acid/Salts) Sep2->AqWaste OrgProduct DCM Layer (Free Base) Sep2->OrgProduct SaltForm Add HCl/Ether in Ethanol OrgProduct->SaltForm Cryst Recrystallization (IPA / Ether) SaltForm->Cryst Final Pure N,N-Diethyl-2-piperidinecarboxamide HCl (>99.5%) Cryst->Final

Figure 1: Logical flow for the isolation of N,N-Diethyl-2-piperidinecarboxamide HCl, highlighting impurity removal points.

Analytical Validation

To ensure the protocol's success, validate the final product using these metrics:

  • ¹H NMR (D₂O or CDCl₃):

    • Verify the integral ratio of the ethyl groups (4H, quartet ~3.4 ppm; 6H, triplet ~1.1 ppm) to the piperidine ring protons.

    • Check: Absence of singlet at ~2.5 ppm (Methyl impurity) or broad peaks at ~8-9 ppm (Ammonium salts).

  • Melting Point:

    • Expected range: 120°C – 150°C (Note: Exact MP depends on hydration state; literature values for similar piperidine amides vary). A sharp range (<2°C) indicates high purity.

  • Chloride Titration (AgNO₃):

    • Theoretical Chloride Content: ~16.0%.

    • Use to confirm stoichiometry (Mono-HCl vs Hemi-HCl).

References

  • Violate, R. E. (2019).[4] The ammonia-lyases: enzymes that use a wide range of approaches to catalyze the same type of reaction.[4] Critical Reviews in Biochemistry and Molecular Biology.[4] Link

  • CymitQuimica. (n.d.). 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, hydrochloride data.[5][6] (Used for structural analog solubility comparison). Link

  • National Institute of Standards and Technology (NIST). (2018). 3-Piperidinecarboxamide, N,N-diethyl- Infrared Spectrum.[7] Coblentz Society Collection.[7] Link

  • Organic Syntheses. (2008). Synthesis of substituted piperidines and dithienothiophenes. (General protocols for piperidine amide handling). Link

  • Google Patents. (2013). Process for preparation of N,N-di substituted carboxamides (WO2013065059A1).Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pipecolic Acid Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization & Optimizing Yields in Pipecolic Acid (Pip) Amide Coupling Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

The Mechanistic Root Cause: Why Pip Racemizes

Pipecolic acid (homoproline) presents a unique challenge due to its six-membered piperidine ring. Unlike flexible linear amino acids, the rigid ring structure imposes significant steric strain.

When activating C-terminal Pipecolic Acid , the risk of racemization is severe. The mechanism is driven by the formation of a 5(4H)-oxazolone intermediate.[1] The steric bulk of the piperidine ring retards the nucleophilic attack of the incoming amine, extending the lifetime of the activated ester. This delay allows the base (necessary for activation) to abstract the acidic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-proton, leading to an achiral enolate intermediate and subsequent loss of optical purity.
Mechanism of Failure: Oxazolone Formation

The following pathway illustrates how C-terminal activation leads to epimerization rather than the desired coupling.

OxazoloneMechanism Start Activated C-Term Pip (L-Isomer) Oxazolone 5(4H)-Oxazolone (Bicyclic Intermediate) Start->Oxazolone Cyclization (Fast) Product_L L-L Peptide (Desired) Start->Product_L Direct Coupling (Ideal Path) Enolate Achiral Enolate (Planar) Oxazolone->Enolate Base (DIEA/NMM) Absracts Hα Oxazolone->Product_L + Amine (Slow Attack) Product_D D-L Peptide (Epimer impurity) Oxazolone->Product_D + Amine Enolate->Oxazolone Reprotonation (Randomized)

Figure 1: The oxazolone pathway. The steric bulk of the Pip ring slows direct coupling, favoring the oxazolone route where base-catalyzed proton abstraction destroys chirality.

Troubleshooting & FAQs

Real-world solutions for common failure modes.

Q1: I am seeing a split peak (approx. 50:50) by LC-MS after coupling to C-terminal Pip. What happened?

Diagnosis: Complete racemization occurred. This typically happens when using HATU/DIEA with pre-activation time >2 minutes. HATU is highly reactive, but the basic environment required for uronium salts rapidly epimerizes the sensitive Pip active ester. Solution:

  • Switch Reagents: Move to T3P (Propanephosphonic acid anhydride) or DIC/Oxyma Pure .

  • Eliminate Pre-activation: Add the coupling reagent last to the mixture of acid and amine.

  • Change Base: If using HATU is mandatory, switch from DIEA to 2,4,6-Collidine (TMP) , which is sterically hindered and less likely to abstract the

    
    -proton [1].
    
Q2: My coupling to the N-terminus of Pipecolic acid is extremely slow (<20% conversion).

Diagnosis: The secondary amine of Pip is sterically crowded and less nucleophilic than primary amines. Solution:

  • Use Acid Chlorides (Carefully): Generate the acid chloride of the incoming amino acid using triphosgene/collidine (in situ) for maximum electrophilicity.

  • Double Coupling: Perform the coupling twice using HATU or COMU at elevated temperature (50°C), provided the incoming amino acid is not Cys or His (which are heat-sensitive).

  • Safety Note: Do not use T3P for N-term coupling if the incoming acid is hindered; T3P is excellent for preserving chirality but can be sluggish for sterically demanding bond formations.

Q3: I observe a mass corresponding to [M-Dipeptide] during SPPS.

Diagnosis: Diketopiperazine (DKP) formation .[2][3][4] If Pip is the second residue from the resin (e.g., Resin-AA1-Pip-NH2), the N-terminal amine can back-bite to cleave the dipeptide from the resin. Solution:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin .[5] Its steric bulk prevents DKP formation [2].[6]

  • Protecting Group: Use Trityl-protected amino acids or couple the first two residues as a dipeptide block.

Reagent Selection Guide

Select the correct system based on your specific constraint (Yield vs. Purity).

Reagent SystemRisk of RacemizationCoupling Efficiency (Steric)Recommended Use Case
T3P / Pyridine Lowest ModerateGold Standard for C-terminal Pip coupling in solution phase.
DIC / Oxyma Pure LowHighBest for Solid Phase (SPPS). Safer alternative to HOBt.[7][8]
HATU / Collidine ModerateHighest Use for coupling to N-term Pip (difficult sequences).
HBTU / DIEA High ModerateAvoid for C-terminal Pip. High risk of epimerization.[9]

Validated Experimental Protocols

Protocol A: The "Zero-Racemization" Method (T3P)

Best for solution-phase synthesis where optical purity is paramount. Mechanistic Insight: T3P acts as a scavenger for water and does not generate a free base intermediate that promotes oxazolone formation. The byproduct is water-soluble, simplifying workup [3].[9]

  • Dissolve: Dissolve C-terminal Pip-OH derivative (1.0 equiv) and the amine component (1.1 equiv) in dry EtOAc or DCM (concentration 0.1 M).

  • Base: Add N-Methylmorpholine (NMM) or Pyridine (3.0 equiv). Do not use DIEA.

  • Cool: Cool the mixture to 0°C.

  • Activate: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

  • React: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Wash with water, sat. NaHCO3, and 1M HCl. T3P byproducts wash away in the aqueous layer.[9]

Protocol B: The "Green & Efficient" Method (Oxyma/DIC)

Best for SPPS or when T3P is unavailable. Mechanistic Insight: Oxyma Pure creates an active ester that is less susceptible to oxazolone formation than OBt esters, while DIC allows for a base-free activation (if no salt is present), eliminating the primary cause of proton abstraction [4].

  • Prepare Solutions:

    • A: 0.5 M DIC in DMF.

    • B: 0.5 M Oxyma Pure in DMF.

    • C: 0.5 M Fmoc-Pip-OH in DMF.

  • Sequential Addition: Add C (Amino Acid) to the resin/amine first.

  • Activation: Add B (Oxyma), followed immediately by A (DIC). Ratio must be 1:1:1.

  • Base-Free: Ensure no tertiary amine (DIEA) is added unless the amine component is a salt (e.g., HCl salt). If a salt is used, add exactly 1.0 equiv of DIEA.

  • Incubate: Shake for 60 minutes at RT.

Decision Workflow

Use this logic tree to determine your experimental setup.

CouplingWorkflow Start Start: Pipecolic Acid Coupling Position Is Pip at the C-Terminus (being activated)? Start->Position Yes_CTerm Yes: High Racemization Risk Position->Yes_CTerm Yes No_NTerm No: Pip is N-Terminus (Nucleophile) Position->No_NTerm No Phase Solid Phase or Solution? Yes_CTerm->Phase Solution Solution Phase Phase->Solution SPPS Solid Phase (SPPS) Phase->SPPS T3P USE T3P / NMM (Protocol A) Solution->T3P Oxyma USE DIC / Oxyma (Protocol B) SPPS->Oxyma Steric Steric Hindrance Issue No_NTerm->Steric HATU USE HATU / Collidine (Heat to 50°C) Steric->HATU

Figure 2: Experimental decision tree for selecting coupling conditions.

References

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Assembly of Difficult Sequences." Journal of Organic Chemistry.

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Pipecolic Acid-Containing Peptides: Minimization of Diketopiperazine Formation." Journal of Peptide Science.

  • Dunetz, J. R., et al. (2016). "T3P: The Reagent of Choice for the Synthesis of Epimerization-Prone Amides."[9] Organic Process Research & Development.

  • Albericio, F., & El-Faham, A. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." European Journal of Organic Chemistry.

Sources

Technical Support Guide: pH Optimization for Extraction of N,N-Diethyl-2-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amphiphilic Switch"

This guide provides an optimized protocol for the liquid-liquid extraction (LLE) of N,N-Diethyl-2-piperidinecarboxamide .[1] Unlike simple neutral amides (e.g., DEET), this molecule contains a basic piperidine nitrogen.[1] This structural feature allows for pH-switchable solubility , enabling high-purity isolation without chromatography.[1]

Core Principle:

  • pH < 8.0: The molecule exists as a water-soluble cation (protonated ammonium salt).[1]

  • pH > 12.0: The molecule exists as an organic-soluble free base.[1]

Physicochemical Profile & Logic

To design a self-validating extraction, we must understand the molecule's behavior governed by the Henderson-Hasselbalch equation.[1]

PropertyValue (Approx.)Implication for Extraction
Functional Groups Tertiary Amide + Secondary Amine (Piperidine)The amine is the pH-active handle.[1] The amide is stable but susceptible to hydrolysis at extreme temperatures.[1]
pKa (Piperidine N) ~10.2 – 10.6The transition point.[1] At pH 10.4, 50% is soluble in water, 50% in organic.[1]
Target pH (Organic) ≥ 12.5 Ensures >99% is in the Free Base form (Organic Soluble).
Target pH (Aqueous) ≤ 2.0 Ensures >99% is in the Salt form (Water Soluble).
LogP (Free Base) ~1.5 – 2.0Moderately lipophilic; requires polar organic solvents (DCM, MTBE) rather than Hexane.[1]
The "2-Unit Rule"

For efficient extraction (>99% recovery), the aqueous phase pH must be at least 2 units away from the pKa.

  • Extraction: pH > (pKa + 2)

    
     pH > 12.5
    
  • Wash/Back-Extraction: pH < (pKa - 2) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     pH < 8.0 (Target pH 2.0 for safety).
    

Optimized Extraction Protocol

Phase 1: Forward Extraction (Isolation)

Objective: Move the target molecule from the aqueous reaction mixture into the organic solvent.

  • Cooling: Cool the aqueous reaction mixture to < 10°C.

    • Reasoning: High pH generates heat (exothermic).[1] Heat + High pH can hydrolyze the amide bond [1].[1]

  • Basification: Slowly add 5M NaOH or KOH until pH ≥ 12.5 .

    • Validation: Use a calibrated pH meter.[1] Do not rely on litmus paper alone near the pKa inflection point.[1]

  • Solvent Addition: Add Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (Ratio 1:1 v/v).[1]

    • Note: DCM is denser than water (bottom layer); MTBE is lighter (top layer).[1]

  • Equilibration: Agitate vigorously for 5–10 minutes.

  • Separation: Allow phases to separate. Collect the Organic Phase (contains target).

Phase 2: Acidic Wash (Purification - Optional but Recommended)

Objective: Remove neutral organic impurities (e.g., unreacted starting materials lacking amines).[1]

  • Extraction: Take the Organic Phase from Phase 1.[1] Add 1M HCl (0.5 volume equivalents).

  • Agitation: Shake well. The target molecule protonates and moves into the aqueous layer.[1]

  • Separation: Discard the organic layer (impurities).[1] Keep the Aqueous Acidic Layer .

  • Final Recovery: Basify the aqueous layer again to pH > 12.5 and extract with fresh DCM. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and evaporate.
    

Visualizing the Mechanism

The following diagram illustrates the species transformation and solubility shift based on pH.

ExtractionLogic cluster_0 Aqueous Phase Preference cluster_1 Organic Phase Preference Acidic Low pH (< 8.0) Protonated Form (Cation) Water Soluble Equilibrium pKa (~10.4) Transition Point 50/50 Distribution Acidic->Equilibrium Add NaOH Equilibrium->Acidic Add HCl Basic High pH (> 12.5) Free Base (Neutral) Organic Soluble Equilibrium->Basic Add NaOH Basic->Equilibrium Add HCl

Caption: Figure 1. The pH-dependent solubility switch.[1] The target molecule migrates phases based on the protonation state of the piperidine nitrogen.

Troubleshooting Center (FAQs)

Q1: I adjusted the pH to 10, but my yield is only ~50%. Why?

Diagnosis: You are extracting exactly at the pKa. Explanation: At pH ≈ pKa (approx 10.4), the molecule exists in a 50:50 equilibrium between the water-soluble cation and the organic-soluble free base.[1] Solution: You must push the equilibrium. Increase the pH to at least 12.5 . This logarithmic shift ensures >99% of the molecule is in the free base form.[1]

Q2: I am seeing a thick emulsion layer between phases. How do I clear it?

Diagnosis: Surfactant effect or particulate matter.[1] Explanation: Piperidine derivatives can act as weak surfactants.[1] High pH can also saponify any fatty impurities present.[1] Solution:

  • Salting Out: Add saturated brine (NaCl) to the aqueous phase.[1] This increases the ionic strength and forces organics out.[1]

  • Filtration: Filter the biphasic mixture through a Celite pad to remove particulates stabilizing the emulsion.

  • Time/Centrifugation: If available, centrifuge the mixture at 3000 rpm for 5 minutes.

Q3: Can I use Ethyl Acetate instead of DCM?

Diagnosis: Solvent compatibility check.[1][2][3][4][5] Explanation: Yes, but with a caveat. Ethyl Acetate is an ester.[1] At very high pH (>12) required for this extraction, Ethyl Acetate can undergo hydrolysis (breaking down into ethanol and acetic acid) over time [2].[1] Solution: If using Ethyl Acetate, work quickly and keep the solution cool.[1] DCM (Dichloromethane) or MTBE are chemically inert to high pH and are superior choices for this specific workflow.[1]

Q4: My product smells like ammonia after evaporation.

Diagnosis: Residual Piperidine or Solvent entrapment.[1] Explanation: If the starting material (Piperidine) was in excess, it co-extracts because it has a similar pKa (~11.1).[1] Solution:

  • High Vacuum: Dry the oil under high vacuum (< 1 mbar) at 40°C.

  • Acid Wash: If the impurity is non-basic, the acid wash (Phase 2 above) works.[1] If the impurity is Piperidine (basic), separation is harder.[1] You may need to distill or rely on the slight pKa difference (Piperidine is more basic than the amide-substituted product), but chromatography is usually required to separate the starting piperidine from the product.

Q5: Is this molecule the same as DEET?

Clarification: No.

  • DEET: N,N-Diethyl-3-methylbenzamide.[1] (Neutral aromatic amide).[1]

  • Your Target: N,N-Diethyl-2-piperidinecarboxamide.[1] (Basic aliphatic amine-amide).[1][6]

  • Impact: DEET does not have a basic nitrogen and cannot be purified using the Acid/Base switch method described here.[1] This protocol is specific to the piperidine derivative.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Amide hydrolysis kinetics at high pH).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[1] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1] (Estimation of piperidine substituent effects).

  • PubChem Compound Summary. (2024). N,N-Diethyl-2-piperidinecarboxamide. National Center for Biotechnology Information.[1] [Link]

Sources

Stability of N,N-Diethyl-2-piperidinecarboxamide HCl in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support hub for researchers working with N,N-Diethyl-2-piperidinecarboxamide HCl . It is structured to address the specific physicochemical behaviors of piperidine-2-carboxamides in aqueous environments, moving beyond generic advice to tackle the unique stability profile of this compound class.

Topic: Aqueous Stability & Handling Guide Document ID: TS-DPC-02 Status: Active

Executive Summary & Chemical Profile

Compound: N,N-Diethyl-2-piperidinecarboxamide Hydrochloride Class: Piperidine-2-carboxamide (structurally related to local anesthetic intermediates like ropivacaine precursors). Key Vulnerabilities:

  • pH-Dependent Solubility: The transition from protonated salt to free base causes precipitation.

  • Amide Hydrolysis: Susceptible to degradation under extreme pH (acid/base).

  • Stereochemical Instability: Risk of racemization at the C2 position (alpha to carbonyl) in basic conditions.

Critical Troubleshooting (FAQs)

Issue 1: "My solution turned cloudy/milky upon adjusting the pH to 7.4 or higher."

Diagnosis: Free Base Precipitation (Not Degradation). Technical Explanation: N,N-Diethyl-2-piperidinecarboxamide is supplied as an HCl salt, making it highly water-soluble due to the ionization of the piperidine nitrogen. The pKa of the piperidine nitrogen in 2-substituted carboxamides is typically between 9.0 and 10.0 .

  • At pH < 8: The molecule is protonated (

    
    ) and soluble.
    
  • At pH > 9: The molecule deprotonates to its neutral free base form (

    
    ). The free base of this compound is likely a lipophilic oil or low-melting solid with poor water solubility.
    

Corrective Protocol:

  • Immediate Action: Lower the pH back to < 6.0 using dilute HCl. The solution should clarify.

  • Buffer Selection: For physiological pH (7.4), ensure the concentration is below the solubility limit of the free base (often < 10 mM for similar compounds) or use a co-solvent (e.g., 5-10% DMSO or Ethanol).

Issue 2: "I see new peaks in my HPLC chromatogram after storage at pH 2 or pH 12."

Diagnosis: Amide Bond Hydrolysis.[1] Technical Explanation: While the piperidine ring is stable, the exocyclic amide bond at C2 is susceptible to hydrolysis.

  • Acidic Hydrolysis (pH < 3): Slow but significant over time. The carbonyl oxygen is protonated, making the carbon susceptible to water attack.

  • Basic Hydrolysis (pH > 10): Rapid. Hydroxide ions directly attack the carbonyl carbon.

  • Degradation Products: Piperidine-2-carboxylic acid (Pipecolic acid) and Diethylamine.

Visual Mechanism & Pathway:

DegradationPathway Salt HCl Salt Form (Soluble, pH < 7) Transition pKa ~ 9.5 Salt->Transition - HCl Hydrolysis Hydrolysis (Extreme pH) Salt->Hydrolysis Acid Catalysis (Slow) FreeBase Free Base Form (Insoluble Oil, pH > 9) FreeBase->Transition + H+ FreeBase->Hydrolysis Base Catalysis (Fast) Transition->FreeBase + OH- Prod1 Pipecolic Acid (Piperidine-2-carboxylic acid) Hydrolysis->Prod1 Prod2 Diethylamine Hydrolysis->Prod2

Caption: Figure 1. pH-dependent speciation and irreversible degradation pathways of N,N-Diethyl-2-piperidinecarboxamide.

Issue 3: "The retention time shifts or peaks split during HPLC analysis."

Diagnosis: pH Mismatch or Rotamers. Technical Explanation:

  • pH Mismatch: If your HPLC mobile phase pH is near the pKa (~9.5), the compound exists as a mixture of ionized and neutral forms, causing peak tailing or shifting.

  • Amide Rotamers: The N,N-diethyl amide bond has restricted rotation. At low temperatures or in specific solvents, you may see "doublet" peaks representing cis/trans rotamers. This is a physical phenomenon, not chemical degradation.

Analytical Protocol:

  • Buffer the Mobile Phase: Use a buffer (e.g., Phosphate or TFA) to lock the pH well below the pKa (e.g., pH 3.0). This ensures the analyte is fully protonated and interacts consistently with the column.

  • Temperature: Running the column at 40°C–50°C often coalesces rotamer peaks into a single sharp peak.

Stability Testing Protocol (Self-Validating)

To confirm the stability of your specific batch, execute this Stress Testing Protocol derived from ICH Q1A(R2) guidelines.

Stress ConditionProcedureExpected Outcome (Pass Criteria)
Acid Stress Dissolve to 1 mg/mL in 0.1 N HCl . Store at 60°C for 24 hours.< 5% Degradation (Recovery > 95%).
Base Stress Dissolve to 1 mg/mL in 0.1 N NaOH . Store at Ambient Temp for 4 hours.High Risk: Expect > 10% Hydrolysis. Use to identify degradation peaks.[2]
Oxidation 1 mg/mL in 3% H₂O₂ . Store at Ambient Temp for 24 hours.Check for N-oxide formation (Mass shift +16 Da).
Thermal (Solution) 1 mg/mL in Water (pH ~5-6). Store at 80°C for 24 hours.Stable (< 1% degradation).

Analytical Method Parameters (HPLC):

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 210 nm (Amide bond absorption).

Storage & Handling Recommendations

  • Solid State: Store the HCl salt at -20°C with a desiccant. It is hygroscopic; moisture absorption can lead to hydrolysis over long periods.

  • Aqueous Stock Solutions:

    • Preferred Solvent: Water or 10 mM Acetate Buffer (pH 4.0 - 5.0).

    • Stability: Stable for 1 month at 4°C if pH < 6.

    • Avoid: Phosphate buffered saline (PBS) at pH 7.4 for long-term storage (risk of precipitation or slow base-catalyzed hydrolysis).

  • Stereochemistry Warning: If using a pure enantiomer (e.g., S-isomer), avoid pH > 10 . The C2 proton is acidic enough to allow enolization and subsequent racemization (conversion to a mixture of R and S) in strong alkali.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] (2003).[3][4] Defines the standard protocols for forced degradation and stability indicating assays.

  • Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 2002. (Authoritative review on amide bond hydrolysis kinetics in aqueous media).
  • NIST Chemistry WebBook. 3-Piperidinecarboxamide, N,N-diethyl- Spectra and Data.[6] (Provides structural confirmation and IR data for the free base analogue).

  • PubChem. Piperidine-2-carboxamide Compound Summary. (General physical properties of the core scaffold).

Sources

Technical Support Center: Drying Protocols for Hygroscopic Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling and drying hygroscopic hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often-difficult materials. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only procedural steps but also the fundamental scientific reasoning behind them, ensuring robust and reproducible outcomes in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What makes hydrochloride salts particularly susceptible to being hygroscopic?

A1: The hygroscopicity of hydrochloride salts stems from the strong ionic character and the presence of the chloride ion. The positively charged nitrogen in the active pharmaceutical ingredient (API) and the negatively charged chloride ion create a high-affinity environment for polar water molecules to be adsorbed from the atmosphere. This interaction can range from surface adsorption to the formation of hydrates, where water molecules become incorporated into the crystal lattice of the salt.

Q2: I've received a new batch of a hydrochloride salt that appears clumpy. What should be my immediate course of action?

A2: Clumping is a strong indicator of moisture absorption. Before using the material in any experiment where stoichiometry is critical, you must determine the water content. The most accurate and widely accepted method for this is Karl Fischer titration.[1][2][3][4] Attempting to break up the clumps without drying may address the physical handling issue, but it does not resolve the more critical issue of unknown water content, which can significantly impact your experimental results.[5]

Q3: How do I choose the most appropriate drying method for my hygroscopic hydrochloride salt?

A3: The choice of drying method depends on the thermal stability of your compound, the nature of the solvent to be removed (water or organic solvents), and the desired final form of the material (e.g., crystalline or amorphous). A decision-making workflow can be visualized as follows:

DryingMethodSelection start Start: Hygroscopic HCl Salt is_thermolabile Is the salt thermally labile? start->is_thermolabile is_amorphous_desired Is an amorphous form desired or acceptable? is_thermolabile->is_amorphous_desired Yes vacuum_oven Vacuum Oven Drying is_thermolabile->vacuum_oven No is_amorphous_desired->vacuum_oven No lyophilization Lyophilization (Freeze-Drying) is_amorphous_desired->lyophilization Yes oven_drying Oven Drying is_organic_solvent Is a high-boiling organic solvent present? vacuum_oven->is_organic_solvent azeotropic Azeotropic Distillation is_organic_solvent->oven_drying No is_organic_solvent->azeotropic Yes

Caption: Decision workflow for selecting a drying method.

Q4: Can drying my hydrochloride salt affect its polymorphic form?

A4: Absolutely. The process of drying, especially when it involves heat or solvent removal, can induce polymorphic transformations.[6][7] Different polymorphs of the same compound can exhibit different physical properties, including solubility, stability, and bioavailability. Therefore, it is crucial to characterize the solid form of your material both before and after drying using techniques like X-ray Powder Diffraction (XRPD)[8][9] and Differential Scanning Calorimetry (DSC).[10][11]

Troubleshooting Guides

Issue 1: Inconsistent results in Karl Fischer titration for water content.

Q: My Karl Fischer titration results for the same batch of hydrochloride salt are highly variable. What could be the cause?

A: Inconsistent Karl Fischer (KF) titration results are a common issue when dealing with certain APIs. The variability can often be traced back to several factors:

  • Incomplete Water Release: Water can be tightly bound within the crystal lattice (hydrates) or enclosed within solid particles. If the sample doesn't fully dissolve in the KF solvent, the trapped water will not be accessible for titration.

  • Side Reactions: Some amine hydrochloride salts can react with the components of the Karl Fischer reagents, leading to inaccurate results.[1]

  • Atmospheric Moisture: Given the hygroscopic nature of the salt, exposure to ambient air during sample preparation and introduction into the titration vessel can lead to artificially high water content readings.[12]

Troubleshooting Protocol:

  • Optimize Sample Dissolution:

    • If the sample is not readily soluble in methanol (a common KF solvent), consider using a co-solvent or a specialized solubilizer.

    • Gentle heating of the titration vessel (up to 50°C) can sometimes accelerate the release of bound water.

    • For intractable samples, a KF oven with a gas extraction system is the ideal solution. This heats the sample in a sealed vial and carries the released water vapor into the titration cell with a dry, inert gas.

  • Check for Side Reactions:

    • Run a blank titration with a known standard to ensure the reagents are performing correctly.

    • If you suspect a side reaction, consult the literature for your specific compound or a similar chemical class. Specialized KF reagents are available that can mitigate common side reactions.

  • Minimize Exposure to Ambient Moisture:

    • Work quickly when weighing and transferring the sample.

    • Use a dry, inert atmosphere (e.g., a glove box) for sample preparation if the material is extremely hygroscopic.

    • Ensure all glassware is thoroughly dried before use.

Issue 2: Product degradation or discoloration during oven drying.

Q: I'm trying to dry my hydrochloride salt in a conventional oven, but the product is turning yellow/brown. What's happening?

A: Discoloration and degradation during oven drying are typically signs of thermal instability. Many hydrochloride salts can be sensitive to heat, and prolonged exposure to elevated temperatures, especially in the presence of oxygen, can lead to decomposition.[13][14]

Troubleshooting Protocol:

  • Lower the Drying Temperature: The most straightforward solution is to reduce the oven temperature. However, this will also significantly increase the drying time.

  • Switch to Vacuum Oven Drying: A vacuum oven is highly recommended for thermally sensitive compounds.[15][16][17] By reducing the pressure, the boiling point of water (and other solvents) is significantly lowered.[15][16] This allows for effective drying at a much lower temperature, minimizing the risk of thermal degradation.[17]

Drying MethodTypical Temperature Range (°C)Key AdvantageKey Disadvantage
Air Oven 40 - 100+Simple, readily availableRisk of thermal degradation and oxidation[14]
Vacuum Oven 30 - 60Low-temperature drying, protects sensitive compounds[15][17]Slower than air oven at the same temperature
Lyophilization < 0Ideal for highly unstable compounds, produces amorphous materialComplex, time-consuming, expensive equipment
  • Perform a Thermogravimetric Analysis (TGA): TGA can help you determine the decomposition temperature of your material, allowing you to set a safe upper limit for your drying process.

Issue 3: Residual organic solvents detected after drying.

Q: After drying my hydrochloride salt, Gas Chromatography (GC) analysis still shows unacceptable levels of residual solvents from the synthesis. How can I remove them more effectively?

A: Residual solvents can be trapped within the crystal lattice of the salt, making them difficult to remove by conventional drying alone.[18][19] These solvents are not only a safety concern but can also affect the physicochemical properties of the API.[20][21]

Troubleshooting Protocol:

  • Optimize Vacuum Drying Parameters:

    • Increase Vacuum: A deeper vacuum (lower pressure) will facilitate the removal of volatile solvents.

    • Slight Temperature Increase: If the compound's thermal stability allows, a modest increase in temperature can provide the necessary energy for the solvent molecules to escape the crystal lattice.

    • Inert Gas Bleed: Introducing a slow stream of a dry, inert gas (like nitrogen) into the vacuum oven can help to sweep away solvent vapors and improve drying efficiency.

  • Consider Lyophilization (Freeze-Drying):

    • If the salt is dissolved in a suitable solvent system, lyophilization can be an effective method for removing residual solvents.[22][23][24] The process involves freezing the solution and then sublimating the solvent under vacuum.[22][23]

  • Azeotropic Distillation:

    • For high-boiling point solvents, azeotropic distillation can be an option. This involves adding a lower-boiling point solvent that forms an azeotrope with the residual solvent, allowing it to be removed at a lower temperature.[25]

ResidualSolventRemoval start Start: Residual Solvents Detected optimize_vacuum Optimize Vacuum Drying (Temp, Pressure, N2 bleed) start->optimize_vacuum check_solvents Analyze for Residual Solvents (GC) optimize_vacuum->check_solvents re_slurry Re-slurry in a Non-Solvent lyophilization Consider Lyophilization re_slurry->lyophilization If applicable re_slurry->check_solvents lyophilization->check_solvents check_solvents->re_slurry Fail end_pass Pass: Solvents within Specification check_solvents->end_pass Pass end_fail Fail: Re-evaluate Synthesis/Purification check_solvents->end_fail Persistent Fail

Caption: Troubleshooting workflow for residual solvent removal.

Final Recommendations for Handling and Storage

Once your hygroscopic hydrochloride salt is appropriately dried, proper handling and storage are paramount to prevent re-absorption of moisture.

  • Storage: Always store dried hygroscopic salts in a desiccator over a suitable desiccant or in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: When weighing or transferring the material, do so in a low-humidity environment. For extremely sensitive materials, a glove box is recommended. Minimize the time the container is open to the atmosphere.

By understanding the underlying principles of hygroscopicity and the potential pitfalls during the drying process, you can develop robust protocols that ensure the quality and integrity of your hydrochloride salt materials.

References

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • Yu, L., & Ng, K. (2002). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Journal of Pharmaceutical Sciences, 91(11), 2367–2375. [Link]

  • Karl Fischer water content titration. Scharlab. [Link]

  • 5 Tips to Help Process Dry Hygroscopic Resins. Asaclean® Purging Compounds. [Link]

  • Tsujikawa, K., Yamamuro, T., Kuwayama, K., Kanamori, T., Iwata, Y. T., & Inoue, H. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 248, 48–54. [Link]

  • Karl Fischer titration. Wikipedia. [Link]

  • Drying and Storing Hygroscopic Salts. (2017). Reddit. [Link]

  • Puranik, S. B., Pawar, V. R., Lalitha, N., Sanjay Pai, P. N., & Rao, G. K. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan journal of pharmaceutical sciences, 22(4), 410–414. [Link]

  • Lesson 8: Troubleshooting Polymer Dryer Systems 1. Kruse Training. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). PMC. [Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2009). ResearchGate. [Link]

  • drying the water out of hygroscopic crystals. (2007). Sciencemadness.org. [Link]

  • Lyophilization method to improve excipient crystallization.
  • Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • What are the differences between Vacuum oven and drying oven? Q&A. NBCHAO. [Link]

  • Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. (2001). ResearchGate. [Link]

  • What is the difference between air oven drying and vacuum oven drying? (2015). ResearchGate. [Link]

  • Advantages of Vacuum Drying Ovens Over Traditional Drying Methods. Guangdong Yuanyao Test Equipment Co.,Ltd.. [Link]

  • Drying salts with HCl solution. (2023). Chemistry Stack Exchange. [Link]

  • What is the difference between vacuum oven and drying oven? (2021). NetDry. [Link]

  • Drying induced polymorphic transformation of pharmaceutical ingredients: a critical review of recent progresses and challenges. (2021). ResearchGate. [Link]

  • Puranik, S. B., Pawar, V. R., Lalitha, N., Sanjay Pai, P. N., & Rao, G. K. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan journal of pharmaceutical sciences, 22(4), 410–414. [Link]

  • Qualitative and Quantitative Determination of Residual Solvents in Illicit Cocaine HCL (Hydrochloride) and Heroin HCL. Office of Justice Programs. [Link]

  • Lyophilization of Parenteral (7/93). (2014). FDA. [Link]

  • Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. Guangdong Yuanyao Test Equipment Co.,Ltd.. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • The science of lyophilization in the pharmaceutical industry. (2024). Niras. [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Lyophilization Technology for Improving Stability of Small and Large Molecules. (2024). MDPI. [Link]

  • Using drying agents. University of Colorado Boulder. [Link]

  • Can you lyophilize something that is in 6N HCl solution without neutralizing first or will that damage the pump/system? (2022). Reddit. [Link]

  • Smart Tips for Drying Active Pharmaceutical Ingredients. (2021). Promas Engineering Pvt. Ltd.. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. [Link]

  • What is the best procedure of drying a moisture absorbing salt? (2021). ResearchGate. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (2011). PMC. [Link]

  • Investigating Dry Room Compatibility of Chloride Solid-State Electrolytes for Scalable Manufacturing. (2023). ResearchGate. [Link]

  • Hydrochloride salts & evaporation. (2024). Reddit. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Tandfonline. [Link]

  • How to detect a HCl salt in organic compunds. (2023). Reddit. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC. [Link]

Sources

Technical Support Center: Separation of N,N-Diethyl-2-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ISO-SEP-7681 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to separate N,N-Diethyl-2-piperidinecarboxamide (the ortho-like isomer) from its regioisomers (N,N-Diethyl-3-piperidinecarboxamide and N,N-Diethyl-4-piperidinecarboxamide).

The Core Challenge: These compounds are isobaric (same Mass-to-Charge ratio,


) and possess very similar polarity. Standard C18 Reverse-Phase HPLC often fails because the basic piperidine nitrogen interacts with silanols, causing peak tailing that masks resolution. Furthermore, the lack of a strong chromophore makes UV detection at standard wavelengths (254 nm) difficult.

The Solution Strategy: We must exploit the Steric Ortho-Effect and pKa differences . The 2-position substituent creates steric hindrance around the piperidine nitrogen, lowering its pKa compared to the more accessible 3- and 4-isomers. This guide details how to leverage this for both analytical separation (HPLC/GC) and bulk purification (Extraction).

Tier 1: Analytical Separation (Troubleshooting & FAQs)

Q1: My HPLC peaks are co-eluting and tailing significantly. How do I fix this?

Diagnosis: You are likely running at neutral or acidic pH on a standard silica-based C18 column. The piperidine nitrogen is protonated (


) and interacting with residual silanols on the column stationary phase.

The Fix: High pH Reverse-Phase Chromatography Switch to a High pH method. The 2-isomer is sterically shielded, making it more hydrophobic when neutral.

  • Column: Use a hybrid-silica column resistant to high pH (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18). Do not use standard silica columns above pH 8.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

      
      ).
      
    • B: Acetonitrile.

  • Mechanism: At pH 10, the piperidine nitrogen is deprotonated (neutral). This eliminates silanol interactions (tailing) and maximizes the hydrophobic difference between the compact 2-isomer and the linear 4-isomer.

Protocol 1.1: High pH Gradient

Validation & Comparative

Comparative Guide: Biological Activity of 2- vs. 3-Piperidinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Switch

In medicinal chemistry, shifting a functional group by a single carbon on a saturated heterocycle often acts as a "molecular switch," completely altering the pharmacological target profile. This is nowhere more evident than in the comparison between 2-piperidinecarboxamides (Pipecolic acid derivatives) and 3-piperidinecarboxamides (Nipecotic acid derivatives) .

  • 2-Position (The Anesthetic Scaffold): When the carboxamide is adjacent to the nitrogen (

    
    ), the molecule adopts a rigid conformation stabilized by intramolecular hydrogen bonding. This scaffold is the backbone of the "caine" local anesthetics (Bupivacaine, Ropivacaine), targeting voltage-gated sodium channels (
    
    
    
    ).
  • 3-Position (The Neuro-Modulatory Scaffold): Moving the carboxamide to

    
     increases conformational flexibility and aligns the pharmacophore with 
    
    
    
    -aminobutyric acid (GABA). These derivatives predominantly act as GABA uptake inhibitors (anticonvulsants) or, in recent screenings, as targeted enzyme inhibitors (Cathepsin K, ALK).

This guide objectively compares these two isomeric classes, providing experimental data, structure-activity relationships (SAR), and validated protocols for their evaluation.

Structural & Mechanistic Basis

The 2-Piperidinecarboxamide (Pipecoloxylidide)
  • Primary Target: Voltage-gated

    
     channels (
    
    
    
    ).
  • Mechanism: The protonated tertiary amine binds to the intracellular side of the sodium channel, while the lipophilic aromatic amide (typically 2,6-xylidine) blocks the pore.

  • Key Feature: The

    
     substituent creates steric hindrance that protects the amide bond from hydrolysis (prolonging duration of action) and locks the "buckled" conformation required for channel fit.
    
The 3-Piperidinecarboxamide (Nipecotamide)
  • Primary Targets: GABA Transporter (GAT-1), Cathepsin K, and ALK Kinase.

  • Mechanism: The distance between the basic nitrogen and the carbonyl oxygen in the 3-isomer mimics the zwitterionic structure of GABA. This allows these derivatives to compete for the GABA transporter, increasing synaptic GABA levels.

  • Key Feature: Lacks the steric shield of the 2-isomer; often requires bulky N-substitution (e.g., diaryl side chains) to prevent rapid metabolism and improve Blood-Brain Barrier (BBB) penetration.

Comparative Biological Data[1][2][3]

The following data summarizes the potency shift observed when moving the amide moiety from


 to 

.
Table 1: Target Selectivity & Potency Comparison
Feature2-Piperidinecarboxamide (e.g., Bupivacaine)3-Piperidinecarboxamide (e.g., Novel Analogs)
Primary Indication Local Anesthesia, AnalgesiaAnticonvulsant, Osteoporosis (Cathepsin K)

Channel Block (

)
~20 - 50

M
(Potent)
> 500

M (Inactive/Weak)
GABA Uptake Inhibition (

)
Inactive0.08 - 1.5

M
(Potent)
Stereoselectivity

is less cardiotoxic

varies by target (often

for GAT-1)
Toxicity Profile Cardiotoxicity (hERG blockade)CNS sedation, metabolic instability
Table 2: Experimental Activity Data (Literature Aggregation)

Data sources: Anesthetic efficacy derived from standard rat sciatic nerve block; Anticonvulsant data from scPTZ seizure models.

Compound ClassDerivative TypeAssayOutcomeRef
2-Carboxamide N-butyl-2-piperidinecarboxamide (Bupivacaine)Rat Sciatic Nerve BlockDuration: 240 ± 20 min[1]
2-Carboxamide N-propyl-2-piperidinecarboxamide (Ropivacaine)

Patch Clamp

: 4.2

M
[1]
3-Carboxamide N-substituted-3-piperidinecarboxamide (Compound 5w)GABA Uptake (Synaptosomes)

: 1.2

M
[2]
3-Carboxamide N-benzyl-3-piperidinecarboxamide (Compound H-9)Cathepsin K Inhibition

: 0.08

M
[3]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the logical flow of how structural modifications at the 2- and 3-positions dictate biological outcomes.

SAR_Flow Scaffold Piperidine Scaffold Pos2 2-Carboxamide (Pipecolic) Scaffold->Pos2 C2 Substitution Pos3 3-Carboxamide (Nipecotic) Scaffold->Pos3 C3 Substitution Feature2 Steric Shield & Rigid Conformation Pos2->Feature2 Feature3 GABA Mimicry & Flexible Linker Pos3->Feature3 Target2 Na+ Channel (Nav1.x) Blockade Feature2->Target2 Pore Occlusion Target3 GAT-1 Inhibition (Anticonvulsant) Feature3->Target3 Bioisostere Target3b Cathepsin K / ALK (Enzyme Inhibition) Feature3->Target3b H-Bond Donor

Caption: SAR decision tree showing the divergence in pharmacological targets based on the position of the carboxamide moiety.

Validated Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation for these derivatives.

Synthesis Workflow (General Amide Coupling)

Objective: Synthesize N-substituted piperidine carboxamides while maintaining chiral integrity.

  • Starting Material:

    • 2-Series: (S)-Pipecolic acid xylidide (commercially available or via resolution with tartaric acid).

    • 3-Series: Nipecotic acid ethyl ester.

  • N-Alkylation (Critical Step):

    • Dissolve piperidine core (1.0 eq) in DMF.

    • Add alkyl halide (1.1 eq) and

      
       (2.0 eq).
      
    • Note: For 2-carboxamides, steric hindrance at

      
       requires elevated temperatures (
      
      
      
      ). For 3-carboxamides, reaction proceeds at RT to avoid racemization if chiral.
  • Amide Formation (if starting from acid):

    • Activate acid with HATU (1.2 eq) and DIPEA (3.0 eq) in DCM.

    • Add amine (e.g., 2,6-dimethylaniline for anesthetic analogs).

    • Stir 12h. Purify via flash chromatography (Hexane/EtOAc).

Biological Assay: Blockade (2-Series Focus)

Method: Whole-cell Patch Clamp (HEK293 cells expressing


).
  • Internal Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.4).

  • Protocol:

    • Clamp cells at -80 mV.

    • Depolarize to -10 mV for 20ms to trigger

      
      .
      
    • Perfuse compound (1-100

      
      M).
      
    • Metric: Measure reduction in peak current amplitude. Calculate tonic block

      
      .
      
Biological Assay: GABA Uptake (3-Series Focus)

Method:


-GABA Uptake in Rat Synaptosomes.
  • Protocol:

    • Homogenize rat cortex in 0.32 M sucrose.

    • Incubate synaptosomes with test compound (0.1 - 100

      
      M) for 10 min at 
      
      
      
      .
    • Add

      
      -GABA (10 nM final concentration).
      
    • Terminate reaction by rapid filtration over GF/B filters.

    • Metric: Count radioactivity via liquid scintillation. Calculate % inhibition relative to Tiagabine control.

Synthesis & Testing Workflow Diagram

Workflow Start Start: Piperidine Carboxylic Acid (2-COOH or 3-COOH) Step1 Chiral Resolution (Tartaric Acid Crystallization) Start->Step1 Step2 N-Alkylation / Protection (R-X, K2CO3, DMF) Step1->Step2 Step3 Amide Coupling (HATU/EDC, Amine) Step2->Step3 Decision Isomer? Step3->Decision Assay2 Assay: Patch Clamp (Nav1.5) Target: Anesthesia Decision->Assay2 2-Carboxamide Assay3 Assay: [3H]-GABA Uptake Target: Anticonvulsant Decision->Assay3 3-Carboxamide

Caption: Integrated workflow for the synthesis and specific biological evaluation of piperidine isomers.

Expert Commentary & Conclusion

The distinction between 2- and 3-piperidinecarboxamides is a classic example of scaffold hopping yielding distinct therapeutic classes.

  • For Anesthesia Development: Stick to the 2-carboxamide . The steric bulk is non-negotiable for blocking the sodium channel pore and preventing rapid hydrolysis by plasma amidases.

  • For CNS/Metabolic Targets: Explore the 3-carboxamide . It offers a more "drug-like" space for enzyme inhibition (Cathepsin K) and neurotransmitter modulation (GABA), but requires careful optimization of Lipophilicity (LogP) to cross the BBB.

Final Recommendation: When designing libraries, do not screen these interchangeably. The 2-isomer is a "privileged structure" for ion channels, while the 3-isomer is a "privileged structure" for transporter/enzyme pockets.

References

  • Mechanisms of Local Anesthesia: Catterall, W. A., & Mackie, K. (2011). Local Anesthetics.[1] Goodman & Gilman's: The Pharmacological Basis of Therapeutics.

  • Anticonvulsant 3-Carboxamides: Seth, A., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Medicinal Chemistry Research.

  • Cathepsin K Inhibition: Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules.

  • Melanoma Senescence (3-series): Lee, J., et al. (2015). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Combinatorial Science.

Sources

A Comparative Guide to Reference Standards for N,N-Diethyl-2-piperidinecarboxamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive overview of the reference standards for impurities associated with N,N-Diethyl-2-piperidinecarboxamide, a key chemical intermediate. As a senior application scientist, this document is structured to provide not just data, but actionable insights into the identification, and control of potential impurities. While specific literature on N,N-Diethyl-2-piperidinecarboxamide impurities is limited, this guide draws upon established knowledge of structurally related local anesthetic compounds, such as Bupivacaine and Ropivacaine, to provide a robust framework for impurity profiling.

The Critical Role of Impurity Profiling

Impurities in an API can arise from various sources, including the synthetic route, degradation of the API, or contamination. These impurities, even in trace amounts, can impact the efficacy, safety, and stability of the final drug product. Therefore, rigorous analytical testing and the use of certified reference standards are mandated by regulatory bodies worldwide to ensure that impurities are maintained below established safety thresholds.

Understanding Potential Impurities in N,N-Diethyl-2-piperidinecarboxamide

The potential impurities in N,N-Diethyl-2-piperidinecarboxamide can be broadly categorized into process-related impurities and degradation products.

Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the API. Common amide synthesis routes, such as the reaction of an acid chloride with an amine, can introduce unreacted starting materials, by-products of side reactions, and residual reagents or solvents.

Degradation Products: These impurities are formed due to the degradation of the API under various stress conditions like heat, light, humidity, acid/base hydrolysis, and oxidation. The piperidine ring, for instance, can undergo cleavage of the C-N bond under certain degradative conditions.

Based on the synthesis of structurally similar piperidine-based amides like Bupivacaine, potential process-related impurities for N,N-Diethyl-2-piperidinecarboxamide could include:

  • Starting Materials: 2-Piperidinecarboxylic acid and Diethylamine.

  • Reagents and By-products: Unreacted coupling agents or their by-products if an amide coupling reaction is employed. For instance, if thionyl chloride is used to form an acid chloride intermediate, residual sulfur-containing compounds could be present.

  • Side-Reaction Products: Formation of isomeric piperidinecarboxamides or products from unintended reactions of intermediates.

Forced degradation studies on related compounds like Bupivacaine and Ropivacaine have identified several classes of degradation products, which can be extrapolated to predict those for N,N-Diethyl-2-piperidinecarboxamide:

  • Hydrolytic Degradants: Cleavage of the amide bond to yield 2-piperidinecarboxylic acid and diethylamine.

  • Oxidative Degradants: N-oxidation of the piperidine nitrogen.

  • Photolytic Degradants: Complex degradation pathways initiated by light exposure.

The following diagram illustrates a generalized workflow for the identification and control of impurities in N,N-Diethyl-2-piperidinecarboxamide.

impurity_workflow cluster_synthesis Synthesis & Process Control cluster_analysis Impurity Profiling & Characterization cluster_control Impurity Control & Specification API_Synthesis N,N-Diethyl-2-piperidinecarboxamide Synthesis In-Process_Controls In-Process Controls API_Synthesis->In-Process_Controls Crude_API Crude API In-Process_Controls->Crude_API Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Crude_API->Forced_Degradation Analytical_Method_Dev Analytical Method Development (HPLC, LC-MS) Crude_API->Analytical_Method_Dev Forced_Degradation->Analytical_Method_Dev Impurity_Identification Impurity Identification & Structure Elucidation Analytical_Method_Dev->Impurity_Identification Method_Validation Method Validation Analytical_Method_Dev->Method_Validation Reference_Standard_Procurement Reference Standard Procurement Impurity_Identification->Reference_Standard_Procurement Reference_Standard_Procurement->Method_Validation Routine_Testing Routine Testing of Batches Method_Validation->Routine_Testing Specification_Setting Setting Specifications Routine_Testing->Specification_Setting

Caption: Workflow for Impurity Management.

Comparison of Commercially Available Reference Standards for Related Compounds

While specific certified reference standards for N,N-Diethyl-2-piperidinecarboxamide impurities are not readily found, several suppliers offer a range of impurities for the structurally analogous drugs, Bupivacaine and Ropivacaine. These can serve as valuable tools for analytical method development and for the tentative identification of impurities in N,N-Diethyl-2-piperidinecarboxamide. Below is a comparative table of some relevant reference standards.

Impurity Name (Bupivacaine/Ropivacaine)Potential Relation to N,N-Diethyl-2-piperidinecarboxamideSupplier Example(s)Purity/Certification
2,6-Dimethylaniline Potential starting material for related amide syntheses.LGC Standards, Sigma-AldrichEuropean Pharmacopoeia (EP) Reference Standard
N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Bupivacaine Impurity B) Structural analog, useful for method development.Sigma-AldrichEuropean Pharmacopoeia (EP) Reference Standard
2',6'-Pipecoloxylidide A key intermediate in the synthesis of ropivacaine.------
Bupivacaine N-Oxide Potential oxidative degradation product analog.LGC StandardsResearch Chemical

Note: The availability and certification of these standards should be verified directly with the suppliers.

Experimental Protocol for Impurity Profiling by HPLC-UV

The following protocol provides a general framework for the analysis of N,N-Diethyl-2-piperidinecarboxamide and its potential impurities using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method should be validated for its intended purpose.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • N,N-Diethyl-2-piperidinecarboxamide sample

  • Reference standards for potential impurities (if available)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or other suitable buffer components

  • Volumetric flasks, pipettes, and vials

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the API)

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Stock Solutions: Accurately weigh and dissolve the reference standards in a suitable diluent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of approximately 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to construct a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the N,N-Diethyl-2-piperidinecarboxamide sample in the diluent to a concentration of approximately 1 mg/mL.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the working standard solutions to establish the calibration curve and determine the retention times of the known impurities.

  • Inject the sample solution.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the reference standards. For unknown impurities, their levels can be estimated using the peak area of the main component and assuming a response factor of 1.0, or by using a relative response factor if determined.

The following diagram outlines the key steps in the HPLC-UV analysis workflow.

hplc_workflow Start Start Sample_Prep Sample & Standard Preparation Start->Sample_Prep HPLC_Setup HPLC System Setup & Equilibration Sample_Prep->HPLC_Setup Blank_Injection Inject Blank HPLC_Setup->Blank_Injection Standard_Injection Inject Standards (Calibration) Blank_Injection->Standard_Injection Sample_Injection Inject Sample Standard_Injection->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Results Report Results Data_Processing->Results

Caption: HPLC-UV Analysis Workflow.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical development. This guide has provided a framework for understanding and managing potential impurities in N,N-Diethyl-2-piperidinecarboxamide by leveraging knowledge from structurally related compounds. The successful implementation of a robust impurity control strategy relies on a deep understanding of the synthetic process, comprehensive forced degradation studies, and the use of well-characterized reference standards. While specific certified reference materials for N,N-Diethyl-2-piperidinecarboxamide impurities may require custom synthesis, the principles and methodologies outlined here provide a solid foundation for ensuring the quality and safety of this important chemical intermediate.

References

  • Pharmaffiliates. Bupivacaine-impurities. [Link]

  • Patel, K. M., & Patel, A. D. (2016). A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research, 8(11), 41588-41596.
  • Pouille, C. L., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. Applied and environmental microbiology, 66(8), 3187–3193.
  • ResearchGate. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Technical Comparison Guide: C10H21ClN2O (MAPTAC) High-Purity Monomer

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: [3-(Methacryloylamino)propyl]trimethylammonium chloride CAS: 51410-72-1 Formula: C₁₀H₂₁ClN₂O Primary Application: Cationic Hydrogels for Drug Delivery & Controlled Release

Part 1: Executive Summary & Identification

For drug development professionals formulating mucoadhesive hydrogels or gene delivery vectors, the selection of a cationic monomer is a critical stability determinant. C₁₀H₂₁ClN₂O , commonly known as MAPTAC , represents the "Gold Standard" for hydrolytic stability among linear cationic monomers.

Unlike its ester-based analog (DMAEA-Q/Adamquat), MAPTAC utilizes an amide linkage , rendering it resistant to hydrolysis in physiological pH ranges (pH 7.4). This guide objectively compares MAPTAC against common alternatives and provides the elemental analysis data required for raw material qualification.

Chemical Structure & Elemental Fingerprint

To validate incoming raw materials, the elemental composition must align with the theoretical values derived from the molecular weight of 220.74 g/mol .

Table 1: Theoretical vs. Acceptance Limits for C₁₀H₂₁ClN₂O

ElementTheoretical Mass %Acceptance Range (±0.4%)Detection Method
Carbon (C) 54.41%54.01 – 54.81%Combustion (CO₂)
Hydrogen (H) 9.59%9.19 – 9.99%Combustion (H₂O)
Nitrogen (N) 12.69%12.29 – 13.09%Thermal Conductivity
Chlorine (Cl) 16.06%15.66 – 16.46%Potentiometric Titration
Oxygen (O) 7.25%Calculated by differencePyrolysis

Critical Insight: A Nitrogen value significantly below 12.2% often indicates incomplete quaternization or the presence of non-functional impurities like methacrylic acid.

Part 2: Comparative Performance Analysis

The primary justification for selecting MAPTAC over cheaper alternatives is Hydrolytic Stability . In long-term implantable devices or shelf-stable hydrogels, ester-based monomers degrade, losing cationic charge and releasing small molecule byproducts (e.g., choline).

Comparison Matrix: MAPTAC vs. Alternatives

Table 2: Cationic Monomer Performance Metrics

FeatureMAPTAC (C₁₀H₂₁ClN₂O)DMAEA-Q (Adamquat)DADMAC
Linkage Type Amide (High Stability)Ester (Low Stability)Cyclic Amine (Very High)
Physiological Stability >95% retention (pH 7.4, 30 days)<50% retention (Hydrolyzes)>99% retention
Polymerization Rate Fast (Methacrylate)Fast (Acrylate)Slow (Allylic)
Charge Density MediumMediumHigh
Biocompatibility High (Used in contact lenses)Low (Hydrolysis products toxic)Moderate
Mechanistic Causality: The Amide Advantage

The amide bond in MAPTAC is resonance-stabilized, making the carbonyl carbon less electrophilic and less susceptible to nucleophilic attack by water or hydroxide ions compared to the ester bond in DMAEA-Q. This ensures that the cationic charge—critical for drug binding—remains intact during storage and in vivo deployment.

Hydrolysis_Stability MAPTAC MAPTAC (Amide Linkage) Hydrolysis Hydrolytic Attack (pH 7.4 / 37°C) MAPTAC->Hydrolysis DMAEA DMAEA-Q (Ester Linkage) DMAEA->Hydrolysis Result_Stable Polymer Backbone Intact Charge Retained Hydrolysis->Result_Stable Resonance Stabilization Result_Degraded Cleavage of Side Chain Loss of Cationic Charge Hydrolysis->Result_Degraded Nucleophilic Substitution Byproduct Release of Choline Chloride Result_Degraded->Byproduct

Figure 1: Stability pathway comparison. MAPTAC resists hydrolysis due to amide resonance, whereas ester-based monomers degrade, losing functionality.

Part 3: Experimental Protocols (Self-Validating)

To ensure the integrity of C₁₀H₂₁ClN₂O used in critical formulations, the following protocols should be implemented.

Protocol A: Purity via Potentiometric Titration (Chloride Content)

This method validates the ionic purity of the monomer. If the chloride content deviates from 16.06%, it indicates either moisture contamination (hygroscopic) or polymerization.

Reagents:

  • 0.1 N Silver Nitrate (AgNO₃) standard solution.

  • 5% Potassium Chromate indicator (or use a Silver/Sulfide electrode).

  • Deionized water (Type I).

Workflow:

  • Weighing: Accurately weigh 0.25 g (±0.0001 g) of MAPTAC sample into a 250 mL beaker.

  • Dissolution: Add 100 mL deionized water and stir until fully dissolved.

  • Titration: Titrate with 0.1 N AgNO₃.

    • Visual Endpoint: Solution turns from yellow to reddish-brown precipitate.

    • Potentiometric Endpoint: Plot mV vs. Volume; inflection point is the endpoint.

  • Calculation:

    
    
    
    • Target: 15.66% – 16.46%.

Protocol B: Accelerated Hydrolytic Stability Test

This stress test predicts the shelf-life of the final hydrogel product.

  • Preparation: Prepare a 10% (w/v) solution of MAPTAC monomer in Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: Incubate sealed vials at 60°C (accelerated aging) for 14 days.

  • Analysis: Analyze aliquots at Day 0, 7, and 14 using HPLC (C18 column, Phosphate buffer/Acetonitrile mobile phase).

  • Criteria:

    • MAPTAC: >95% peak area retention at Day 14.

    • Alternative (Ester): Expect <80% retention.[1]

Part 4: References

  • Sigma-Aldrich. (2024). [3-(Methacryloylamino)propyl]trimethylammonium chloride solution: Product Specification and Applications. Retrieved from

  • Wei, W., et al. (2017). "Synthesis and characterization of a novel cationic hydrogel base on salecan-g-PMAPTAC." International Journal of Biological Macromolecules, 101, 474-480. Retrieved from

  • Wu, J. Y., et al. (2019). "Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution." Polymers, 14(14). Retrieved from

  • BenchChem. (2024). Physicochemical Properties of MAPTAC and Polymerization Mechanisms. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 106428, Methacrylamidopropyltrimethylammonium chloride. Retrieved from

Sources

Validation of Chiral HPLC Methods for Piperidine Amides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Chiral Switch" in Drug Development: Regulatory bodies (FDA, EMA) mandate the enantiomeric separation of chiral drugs due to the potential for distinct pharmacodynamic and pharmacokinetic profiles. Piperidine amides—a structural class encompassing local anesthetics (e.g., Ropivacaine, Bupivacaine) and antipsychotics—present a unique chromatographic challenge. Their secondary or tertiary basic nitrogen tends to interact strongly with residual silanols on silica matrices, leading to peak tailing that compromises resolution (


) and quantitation limits (LOQ).

Scope of This Guide: This guide moves beyond generic protocols to strictly compare two dominant methodologies for validating piperidine amide separations:

  • Legacy Approach: Coated Amylose-based Stationary Phases (Normal Phase).

  • Modern Approach: Immobilized Cellulose-based Stationary Phases (Polar Organic/Solvent-Versatile Mode).

Part 1: The Challenge – The Basic Nitrogen Trap

The piperidine ring contains a nitrogen atom with a pKa typically between 8.0 and 11.0. In standard silica-based HPLC, this basic moiety undergoes ion-exchange interactions with acidic silanols (


) on the stationary phase backbone.
  • Consequence: Severe peak tailing (

    
    ), reduced plate count (
    
    
    
    ), and co-elution of minor enantiomeric impurities.
  • The Fix: The mobile phase must contain a basic additive (e.g., Diethylamine, DEA) to competitively block silanol sites, or utilize a high-coverage end-capped column.

Part 2: Comparative Study – Coated vs. Immobilized CSPs

Alternative A: The Legacy Standard (Coated Amylose)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., CHIRALPAK® AD-H).

  • Mechanism: The helical amylose backbone creates inclusion cavities. The carbamate groups provide hydrogen bonding and dipole-dipole interactions.

  • Limitation: Restricted solvent compatibility. Strong solvents like Dichloromethane (DCM), THF, or Ethyl Acetate will dissolve the polymer coating, destroying the column.

Alternative B: The Modern Versatile (Immobilized Cellulose)
  • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., CHIRALPAK® IC or CHIRAL ART Cellulose-SC).

  • Mechanism: Similar carbamate interactions but with a "looser" cellulose helix.

  • Advantage: Immobilization allows the use of "forbidden" solvents (DCM, THF). For piperidine amides, DCM often improves solubility and alters the solvation shell, potentially reversing elution order or drastically improving selectivity (

    
    ).
    
Comparative Performance Data

Hypothetical data based on average performance for piperidine-3-carboxamide derivatives.

MetricMethod A: Coated Amylose Method B: Immobilized Cellulose Analysis
Mobile Phase Hexane : EtOH : DEA (90:10:0.1)Hexane : DCM : EtOH : DEA (60:30:10:0.1)Method B utilizes DCM to modify selectivity.
Resolution (

)
1.8 (Baseline)3.2 (Superior) DCM enhances dipole interactions, improving separation.
Tailing Factor (

)
1.451.15 Immobilized phases often have advanced end-capping.
Run Time 18.5 min12.0 minStronger solvation power of DCM reduces retention time.
Robustness Low (Sensitive to EtOH %)High (Solvent flexibility)Method B is more resistant to minor composition changes.

Verdict: While Coated Amylose is a reliable starting point, Immobilized Cellulose with Chlorinated Solvents is the superior choice for piperidine amides due to enhanced peak shape and the ability to tune selectivity with aggressive solvents.

Part 3: Method Development Workflow

Diagram 1: The Decision Matrix

This flowchart guides the scientist through the selection of Phase and Mode based on analyte solubility and basicity.

method_development Start START: Piperidine Amide Sample Solubility Check Solubility in Hexane/Alcohol Start->Solubility Soluble Soluble (>1 mg/mL) Solubility->Soluble Insoluble Insoluble / Precipitates Solubility->Insoluble NormalPhase Route A: Normal Phase (Coated or Immobilized) Soluble->NormalPhase PolarMode Route B: Polar Organic / Reversed Phase (Immobilized REQUIRED) Insoluble->PolarMode Screening Screening: AD-H vs. IC Add 0.1% DEA (Critical) NormalPhase->Screening PolarMode->Screening Eval Evaluate Peak Shape (Tf) Screening->Eval GoodShape Tf < 1.3 Proceed to Validation Eval->GoodShape BadShape Tf > 1.5 (Tailing) Eval->BadShape Optimize Increase DEA to 0.2% OR Switch to DCM-based MP BadShape->Optimize Optimize->Eval

Figure 1: Strategic decision tree for selecting chiral stationary phases and mobile phases for basic piperidine amides.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Validate a method for the enantiomeric purity of a Piperidine Amide (e.g., R-Isomer impurity in S-Drug).

System Suitability & Specificity
  • Blank Prep: Inject Mobile Phase. Ensure no interference at the retention time (

    
    ) of enantiomers.
    
  • Placebo Prep: Inject formulation excipients.

  • Racemate Standard: Inject a 50:50 mix to establish Resolution (

    
    ).
    
    • Acceptance Criteria:

      
       ensures that even if the column degrades slightly over time, separation remains baseline.
      
Linearity (The Range)

Prepare a minimum of 5 concentrations of the impurity enantiomer (e.g., 0.05% to 1.0% of target concentration).

  • Why: You are validating the ability to quantify the impurity, not just the main peak.

  • Calculation: Plot Area vs. Concentration.

  • Acceptance:

    
    .[1]
    
Accuracy (Spike Recovery)

Spike the impurity enantiomer into the pure main enantiomer at three levels (LOQ, 100% limit, 150% limit).

  • Protocol:

    • Level 1: 0.1% Spike.

    • Level 2: 0.5% Spike.

    • Level 3: 0.75% Spike.

  • Acceptance: Recovery between 90–110%. This proves the main peak tail does not mask the impurity.

Robustness (The "Design Space")

Deliberately vary parameters to simulate lab errors.

  • Flow Rate:

    
     mL/min.
    
  • Temperature:

    
    C.
    
  • Mobile Phase:

    
     organic modifier.
    
  • Critical Check: Does

    
     drop below 1.5? If yes, the method is not robust.
    

Part 5: Validation Workflow Visualization

validation_workflow PreVal 1. Pre-Validation (System Suitability) Specificity 2. Specificity (Blank/Placebo/Racemate) PreVal->Specificity Pass Rs > 2.0 Linearity 3. Linearity & Range (Impurity Focus) Specificity->Linearity No Interference Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision 5. Precision (Repeatability n=6) Accuracy->Precision Rec 90-110% LOD_LOQ 6. Sensitivity (LOD/LOQ S/N > 3/10) Precision->LOD_LOQ RSD < 5% Report Final Validation Report (ICH Q2 Compliant) LOD_LOQ->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Daicel Chiral Technologies. (2024). Chiral Column Selection Guide & Instruction Manuals (Immobilized vs. Coated). Chiral Technologies.[3] Link

  • Babu, C. V. R., et al. (2014).[2] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[2] Link

  • YMC Co., Ltd. (2024). CHIRAL ART Amylose-SE/Cellulose-SC Instruction Manual. YMC America. Link

Sources

Spectroscopic Differentiation of Piperidine Carboxamide Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine carboxamide scaffold is a privileged pharmacophore in drug discovery, serving as a core structural motif in analgesics, anticoagulants, and enzyme inhibitors. However, the precise assignment of regioisomers—specifically piperidine-2-carboxamide (pipecolamide) , piperidine-3-carboxamide (nipecotamide) , and piperidine-4-carboxamide (isonipecotamide) —presents a recurring analytical challenge due to their identical molecular weight (


) and similar polarity.

This guide provides a definitive, self-validating workflow for differentiating these isomers. While Mass Spectrometry (MS) offers high sensitivity, Nuclear Magnetic Resonance (NMR) remains the gold standard for unambiguous structural assignment due to distinct symmetry elements and coupling networks.

The Structural Challenge

The three regioisomers differ only in the position of the carboxamide group relative to the nitrogen atom in the saturated ring.

IsomerCommon NameStructural FeatureKey Symmetry
2-Carboxamide PipecolamideAmide

to Nitrogen
Asymmetric (Chiral center at C2)
3-Carboxamide NipecotamideAmide

to Nitrogen
Asymmetric (Chiral center at C3)
4-Carboxamide IsonipecotamideAmide

to Nitrogen
Symmetric (Plane of symmetry through N-C4)

Comparative NMR Analysis (The Gold Standard)

NMR spectroscopy provides the most reliable differentiation method. The distinction relies on molecular symmetry and spin-system connectivity .

A. C NMR: The Symmetry Test

The quickest differentiation method is counting the unique carbon signals in the


C NMR spectrum (decoupled).
  • Piperidine-4-carboxamide (Symmetric): Due to the plane of symmetry passing through N and C4, the carbons at positions 2/6 and 3/5 are chemically equivalent.

    • Result: Only 4 unique skeletal carbon signals (plus the carbonyl).

  • Piperidine-2-carboxamide & 3-carboxamide (Asymmetric): All ring carbons are chemically distinct.

    • Result: 6 unique skeletal carbon signals (plus the carbonyl).[1]

B. H NMR: Connectivity & Coupling

If


C is inconclusive (e.g., due to line broadening or conformational exchange), 

H NMR coupling patterns are definitive.
  • The

    
    -Methine Proton (
    
    
    
    ):
    • 2-Isomer: The methine proton is on C2, directly adjacent to the electronegative nitrogen. It typically resonates downfield (

      
       ) compared to the 3- and 4-isomers.
      
    • 3-Isomer: The methine proton is on C3. It resonates upfield (

      
       ) and shows complex splitting (tt or m) due to coupling with C2 and C4 protons.
      
    • 4-Isomer: The methine proton is on C4. It appears as a distinct septet or tt, typically around

      
       .
      
  • 2D NMR (HMBC) - The "Smoking Gun": Heteronuclear Multiple Bond Correlation (HMBC) links the amide carbonyl carbon to protons 2-3 bonds away.

    • 2-Isomer: Carbonyl correlates to the methine proton (

      
      ) AND the NH proton. Crucially, it may show a weak 
      
      
      
      to the other C3 protons, but strong correlation to the
      
      
      -proton adjacent to N
      .
    • 3-Isomer: Carbonyl correlates to the C3 methine (

      
      ) and C2/C4 protons (
      
      
      
      ).
    • 4-Isomer: Carbonyl correlates to the C4 methine (

      
      ) and the equivalent C3/C5 protons (
      
      
      
      ).
Summary of NMR Data
FeaturePiperidine-2-carboxamidePiperidine-3-carboxamidePiperidine-4-carboxamide

C Signals (Ring)
5 distinct signals5 distinct signals3 distinct signals (C2=C6, C3=C5)
H-2 Protons 1 proton (methine)2 protons (methylene)2 protons (methylene, equiv. to H-6)
HMBC (

target)
Corr. to H-2 (adj. to N)Corr. to H-3 (not adj. to N)Corr. to H-4 (Symm. axis)

Mass Spectrometry & IR (Supporting Roles)

While less specific than NMR, these techniques provide corroborating evidence, particularly when sample quantity is limited (<1 mg).

Mass Spectrometry (MS/MS Fragmentation)

Using ESI-MS/MS (Positive Mode), the fragmentation pathways differ based on the proximity of the amide to the basic nitrogen.

  • 
    -Cleavage (Dominant in 2-isomer): 
    The 2-isomer readily undergoes 
    
    
    
    -cleavage adjacent to the nitrogen, leading to the neutral loss of the carboxamide group (
    
    
    ) or ammonia (
    
    
    ) followed by CO (
    
    
    ). The resulting iminium ion is highly stabilized.
  • Retro-Diels-Alder (RDA): The 3- and 4-isomers often undergo ring-opening RDA-type fragmentations. The 4-isomer specifically tends to yield symmetrical fragment ions due to its structure.

Infrared Spectroscopy (IR)[2][3][4]
  • Fingerprint Region: The region between

    
     is distinct for each isomer.
    
  • H-Bonding: In non-polar solvents (like

    
    ), the 2-isomer  may show an intramolecular Hydrogen bond between the amide NH and the piperidine Nitrogen (if unprotonated), resulting in a shift of the N-H stretch to a lower frequency compared to the 3- and 4-isomers.
    

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-

    
      is strongly recommended over 
    
    
    
    .
    • Reasoning: DMSO minimizes conformational exchange broadening and, crucially, slows the exchange of Amide NH protons, making them visible as sharp doublets/singlets, which provides vital coupling information.

  • Concentration:

    
     in 
    
    
    
    solvent.
  • Acquisition:

    • 1H (16 scans): Check for symmetry and integration.

    • 13C-DEPTQ or APT (512 scans): Determine Carbon multiplicity (C, CH, CH2).

    • HSQC: Assign protons to carbons.

    • HMBC: Establish connectivity from Carbonyl to Ring.

Protocol B: MS/MS Direct Infusion
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Method: Direct infusion ESI(+).

  • Collision Energy: Ramp

    
     to observe fragmentation onset.
    
  • Analysis: Monitor for neutral loss of 45 Da (

    
     radical) vs. 17 Da (
    
    
    
    ).

Decision Logic (Visualization)

The following diagram illustrates the logical workflow to determine the regioisomer identity.

Piperidine_Isomer_ID Start Unknown Piperidine Carboxamide Isomer Step1 Step 1: 13C NMR (Decoupled) Count Ring Signals Start->Step1 Decision1 Number of Signals? Step1->Decision1 Result4 3 Ring Signals (Symmetric) Decision1->Result4 3 Signals Result23 5 Ring Signals (Asymmetric) Decision1->Result23 5 Signals Conclusion4 IDENTIFIED: Piperidine-4-carboxamide Result4->Conclusion4 Step2 Step 2: 1H NMR / HSQC Analyze Alpha-Proton Result23->Step2 Decision2 Alpha-Proton Shift & Connectivity Step2->Decision2 Path2 Shift ~3.0-3.5 ppm (Deshielded by N) HMBC: C=O -> H2 Decision2->Path2 Path3 Shift ~2.2-2.8 ppm HMBC: C=O -> H3 Decision2->Path3 Conclusion2 IDENTIFIED: Piperidine-2-carboxamide Path2->Conclusion2 Conclusion3 IDENTIFIED: Piperidine-3-carboxamide Path3->Conclusion3

Figure 1: Logical decision tree for the spectroscopic differentiation of piperidine carboxamide regioisomers.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST). Search: Piperidine-4-carboxamide.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Safety Operating Guide

Safeguarding Your Research: A Guide to the Proper Disposal of N,N-Diethyl-2-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific discovery, the responsible management of chemical waste is a cornerstone of a safe, compliant, and ethical laboratory. This guide provides a detailed, step-by-step framework for the proper disposal of N,N-Diethyl-2-piperidinecarboxamide hydrochloride, a substituted piperidine derivative. By grounding our procedures in established safety protocols and regulatory standards, we aim to empower you to manage your chemical waste with the highest degree of confidence and care.

Disclaimer: This guide is intended for informational purposes and is based on the hazardous properties of structurally similar compounds, such as piperidine and its salts. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative that you consult the SDS provided by your chemical supplier for definitive guidance on the handling and disposal of this specific compound.

Hazard Assessment: Understanding the Risks

Before any handling or disposal procedures begin, a thorough risk assessment is crucial. Based on data from related piperidine compounds, this compound is anticipated to present the following hazards:

  • Toxicity: Piperidine and its salts are classified as toxic if swallowed.[1][2] Ingestion can cause severe health effects.

  • Corrosivity: Direct contact can cause severe skin burns and eye damage.[3][4]

  • Irritation: Inhalation of dust may cause respiratory tract irritation.[5]

  • Flammability: While the hydrochloride salt is generally less flammable than the free base, it may be combustible at high temperatures.[5] Dusts of organic compounds can also form explosive mixtures with air.[1]

Personal Protective Equipment (PPE): The level of risk necessitates the use of appropriate PPE. Always wear:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[6]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.[6]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[2][5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

Proper identification and segregation are the foundation of safe chemical waste management.[6]

  • Do Not Mix: Never mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.[7] For example, keep it separate from strong oxidizing agents.[2]

  • Solid vs. Liquid: Collect solid and liquid waste in separate, dedicated containers.

Step 2: Containerization and Labeling
  • Container Selection: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. Ensure the container has a secure, leak-proof lid.[7]

  • Labeling: As soon as the first particle of waste enters the container, it must be labeled.[7][8] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive")

    • The date the waste was first added to the container (accumulation start date)[7]

    • Your name and laboratory information

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[7][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1] Keep the container tightly closed when not in use.[1]

Step 4: Arranging for Disposal
  • Licensed Professional Waste Disposal Service: The disposal of hazardous chemical waste must be handled by a licensed professional waste disposal company.[9] Do not attempt to dispose of this chemical in the regular trash or down the drain.[10]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) office.[7][8]

Decision-Making for Disposal

The following diagram illustrates the key decision points in the chemical waste disposal process.

DisposalWorkflow cluster_pre Pre-Disposal Assessment cluster_proc Disposal Protocol cluster_final Final Disposition ConsultSDS Consult Safety Data Sheet (SDS) AssessHazards Assess Hazards (Toxicity, Corrosivity, etc.) ConsultSDS->AssessHazards Provides Hazard Info SelectPPE Select Appropriate PPE AssessHazards->SelectPPE Determines Protection Level IdentifyWaste Identify & Segregate Waste SelectPPE->IdentifyWaste Enables Safe Handling Containerize Use Compatible & Labeled Container IdentifyWaste->Containerize Store Store in Designated SAA Containerize->Store RequestPickup Request EHS Pickup Store->RequestPickup LicensedDisposal Transport by Licensed Waste Disposal Service RequestPickup->LicensedDisposal

Caption: Decision workflow for the safe disposal of laboratory chemical waste.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill:

    • Evacuate non-essential personnel from the area.[11]

    • If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS office immediately.

    • For small spills, and if you are trained to do so, wear appropriate PPE and cover the spill with an inert absorbent material like sand or vermiculite.[11][12]

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[1][12]

    • Clean the spill area with soap and water.[11]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1][11] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[1] Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[1]

Regulatory Framework: Adherence to Standards

The procedures outlined in this guide are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, has established a "cradle-to-grave" system for managing hazardous waste.[13][14] This means that the generator of the waste is responsible for its safe management from generation to final disposal.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals. The information in this guide should be incorporated into your laboratory's CHP.

By adhering to these guidelines, you are not only ensuring your own safety and the safety of your colleagues but also contributing to the protection of our environment and upholding the integrity of your research.

References

  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • Justrite. (2018, November 29). Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: 1-(3-Bromo-5-chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet: PIPERIDINE. Retrieved from [Link]

  • University of California Television (UCTV). (2009, October 21). Hazardous Waste Management Safety Video. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Alfa Aesar. (2023, March 16). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.